BuChE-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+ |
InChI Key |
MOPDEKASFLNBJW-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of BuChE-IN-10 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of BuChE-IN-10, a potent and selective inhibitor of butyrylcholinesterase (BuChE). Identified as compound 7p in recent literature, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease, by modulating cholinergic neurotransmission. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the study of this compound.
Introduction: The Significance of Butyrylcholinesterase in Cholinergic Signaling
The cholinergic system is integral to cognitive functions such as learning and memory. Acetylcholine (ACh), the primary neurotransmitter of this system, is hydrolyzed by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. While AChE is predominantly found at synaptic clefts, BuChE is more widely distributed and its role becomes increasingly significant in pathological conditions like Alzheimer's disease, where AChE levels may decline and BuChE activity can increase[2][3]. Inhibition of BuChE, therefore, represents a strategic approach to augment acetylcholine levels and ameliorate cognitive deficits[4]. This compound has been identified as a highly potent and selective inhibitor of BuChE, making it a compound of significant interest for therapeutic development[5][6].
Quantitative Data for this compound (Compound 7p)
The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative findings from the study by Yu et al. (2024)[5][6].
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| Equine BuChE (eqBuChE) | 4.68 |
| Human BuChE (huBuChE) | 9.12 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of this compound
| Enzyme Target | IC50 (nM) | Selectivity Index (AChE/BuChE) |
| Human BuChE (huBuChE) | 9.12 | > 2193 |
| Human AChE (huAChE) | > 20,000 |
The high selectivity index indicates that this compound is significantly more potent at inhibiting BuChE compared to AChE.
Enzyme kinetic studies have further characterized this compound as a mixed-type inhibitor of BuChE[5][7]. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction rate (Vmax).
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against BuChE and AChE was determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.
Materials:
-
Butyrylcholinesterase (from equine or human serum)
-
Acetylcholinesterase (from electric eel)
-
This compound (Compound 7p )
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine chloride (BTC) or Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, the enzyme solution (BuChE or AChE), and the this compound solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add the substrate (BTC for BuChE or ATCI for AChE) to initiate the enzymatic reaction.
-
Simultaneously, add DTNB to the wells. The thiocholine produced by the hydrolysis of the substrate reacts with DTNB to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vivo Scopolamine-Induced Cognitive Impairment Model
To assess the in vivo efficacy of this compound in a model of cholinergic deficit, the scopolamine-induced amnesia model in mice is widely used[1][8][9][10]. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
Animals:
-
Male Kunming mice (or other suitable strain)
Procedure:
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice for a specified period (e.g., daily for 7 days). A control group receives the vehicle, and a positive control group may receive a known cognitive enhancer like Donepezil.
-
Induction of Amnesia: Approximately 30 minutes after the final drug administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: After a short interval (e.g., 30 minutes) following scopolamine injection, subject the mice to behavioral tests to assess cognitive function. Common tests include:
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.
-
Y-maze Test: This test assesses spatial working memory based on the natural tendency of mice to explore novel environments. The percentage of spontaneous alternations between the three arms of the maze is recorded.
-
Passive Avoidance Test: This test measures fear-motivated memory. Mice learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the dark compartment is measured.
-
In Vivo Microdialysis for Acetylcholine Measurement
While direct measurement of acetylcholine levels in the brains of mice treated with this compound has not been explicitly reported in the primary literature, this section provides a representative, detailed protocol for such an experiment, which is crucial for definitively linking BuChE inhibition to enhanced cholinergic neurotransmission. This protocol is based on established methodologies for measuring acetylcholine in rodents following the administration of cholinesterase inhibitors[11][12][13][14][15][16].
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Scopolamine
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula targeting a specific brain region rich in cholinergic innervation, such as the hippocampus or prefrontal cortex.
-
Allow the animal to recover from surgery for a designated period (e.g., 24-48 hours).
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound at the desired dose.
-
Continue to collect dialysate samples to measure the effect of the inhibitor on acetylcholine levels over time.
-
In a separate group of animals, co-administer scopolamine to investigate the inhibitor's ability to counteract the scopolamine-induced cholinergic deficit.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using a highly sensitive analytical technique such as HPLC-ED or LC-MS/MS.
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels and compare the results between the different treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.
Caption: Cholinergic Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Caption: Logical Relationship of this compound's Mechanism of Action.
Conclusion and Future Directions
This compound (compound 7p ) is a potent and highly selective inhibitor of butyrylcholinesterase with demonstrated in vivo efficacy in a preclinical model of cognitive impairment. Its mixed-type inhibition mechanism and ability to improve cognitive function in the scopolamine-induced amnesia model underscore its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Future research should focus on obtaining direct evidence of its impact on brain acetylcholine levels through in vivo microdialysis. Further preclinical studies are also warranted to evaluate its long-term safety, pharmacokinetic profile, and efficacy in other animal models of neurodegeneration. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic strategy.
References
- 1. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 2. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food Science of Animal Resources [kosfaj.org]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Butyrylcholinesterase in the Landscape of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrylcholinesterase (BChE), a serine hydrolase, has long been considered a secondary enzyme to acetylcholinesterase (AChE) in the regulation of cholinergic neurotransmission. However, a growing body of evidence has illuminated its significant and multifaceted role in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD), and with emerging relevance in Parkinson's disease (PD) and dementia with Lewy bodies (DLB). In the diseased brain, where AChE activity progressively declines, BChE's contribution to acetylcholine hydrolysis becomes increasingly critical. Beyond its enzymatic function, BChE is intricately linked to the pathological hallmarks of neurodegeneration, including amyloid-β (Aβ) plaque maturation and neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of BChE's significance in neurodegenerative diseases, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in this promising area.
Introduction: Butyrylcholinesterase in the Central Nervous System
Butyrylcholinesterase (BChE) is a serine hydrolase primarily synthesized in the liver and found in high concentrations in plasma.[1] Within the central nervous system (CNS), BChE is predominantly expressed in glial cells, including astrocytes and microglia, as well as in specific neuronal populations in regions crucial for cognition and memory, such as the hippocampus and amygdala.[1][2] While acetylcholinesterase (AChE) is the principal enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) at the synaptic cleft in the healthy brain, BChE also contributes to the regulation of cholinergic signaling.[3] The role of BChE becomes particularly pronounced in the context of neurodegenerative diseases, where significant cholinergic deficits are a key feature.[4]
BChE in Alzheimer's Disease: A Multifaceted Role
Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, pathologically defined by the presence of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs).[1] The cholinergic hypothesis of AD posits that the cognitive decline is partly due to a deficiency in cholinergic neurotransmission.[4]
Altered Cholinergic Environment and BChE Compensation
In the AD brain, AChE activity is significantly reduced, with losses of up to 85% in specific brain regions.[5] Conversely, BChE activity is reported to be either increased or unchanged, leading to a substantial increase in the BChE/AChE ratio.[6][7] This shift suggests that BChE plays a compensatory and then a primary role in ACh hydrolysis as the disease progresses, making it a critical target for therapeutic intervention.[5]
Association with Amyloid Plaques
A compelling aspect of BChE's involvement in AD is its consistent association with Aβ plaques.[8][9] Histochemical studies have shown that BChE is co-localized with Aβ deposits, particularly in the fibrillar, mature plaques characteristic of AD.[8] This association is significantly more pronounced in AD brains compared to the brains of cognitively normal individuals who may also have Aβ plaques.[10][11] Research suggests that BChE may play an active role in the maturation of Aβ plaques, potentially influencing their neurotoxicity.[8] Some studies indicate that BChE can promote the aggregation of Aβ into fibrils, while other in vitro studies suggest it may delay fibril formation.[5][12]
Neuroinflammation
Neuroinflammation is a key component of AD pathology, and BChE is closely linked to these processes. Astrocytes and microglia, the primary sources of BChE in the brain, are key players in the neuroinflammatory response.[1] BChE's involvement in the cholinergic anti-inflammatory pathway, which regulates cytokine production, further implicates it in the inflammatory cascade seen in AD.[13][14][15] BChE produced by reactive astrocytes may exacerbate cognitive decline by further reducing acetylcholine levels in the aging brain.[1]
Genetic Variants: The BChE-K Allele
The K-variant of the BChE gene (BCHE-K), a single nucleotide polymorphism (rs1803274), has been investigated as a potential risk factor for AD.[16] This variant results in a form of the enzyme with reduced hydrolytic activity.[17] While studies have yielded some conflicting results, a significant body of evidence suggests that the BCHE-K allele, particularly in conjunction with the apolipoprotein E ε4 (APOE4) allele, increases the risk for late-onset AD.[3][18]
BChE in Other Neurodegenerative Diseases
The significance of BChE extends beyond AD to other neurodegenerative conditions.
-
Dementia with Lewy Bodies (DLB): Cholinergic deficits in DLB are often more severe than in AD.[19] A strong association has been reported between temporal cortex BChE activity and the rate of cognitive decline in patients with DLB.[14][19]
-
Parkinson's Disease (PD): While the primary pathology in PD involves dopaminergic neurons, cholinergic deficits also contribute to cognitive impairment and dementia.[11] Studies have shown alterations in BChE activity in the cerebrospinal fluid (CSF) and brain of PD patients, with some reports indicating decreased serum BChE activity in PD patients compared to healthy controls.[11][20][21]
Quantitative Data on BChE in Neurodegenerative Diseases
The following tables summarize key quantitative findings from various studies on BChE in neurodegenerative diseases.
Table 1: BChE and AChE Activity in the Cerebral Cortex of Alzheimer's Disease Patients
| Parameter | Alzheimer's Disease | Healthy Controls | p-value | Reference(s) |
| AChE Activity | 75 ± 13% of normal | 100% | p = 0.00001 | [22] |
| BChE Activity | 82 ± 14% of normal | 100% | p = 0.001 | [22] |
| BChE-associated Pathology (Orbitofrontal Cortex) | 9.3-fold increase vs. NwAβ* | Negligible | <0.0001 | [11] |
*NwAβ: Cognitively normal individuals with Aβ plaques.
Table 2: BChE and AChE Activity in Cerebrospinal Fluid (CSF)
| Disease | BChE Activity | AChE Activity | Reference(s) |
| Alzheimer's Disease (Ventricular CSF) | 41% lower than normal (p < 0.05) | 48% lower than normal (p < 0.005) | [12] |
| Parkinson's Disease with Dementia | Significantly higher than non-demented PD | Significantly higher than non-demented PD | [21] |
Table 3: Inhibitory Potency (IC₅₀) of Cholinesterase Inhibitors
| Inhibitor | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Reference(s) |
| Rivastigmine | 37 | 4,150 | [23] |
| Rivastigmine (rat brain) | 31 | 4.3 | [24] |
| Donepezil (rat brain) | 7,400 | 6.7 | [24] |
Table 4: Allelic Frequency of the BChE-K Variant in Late-Onset Alzheimer's Disease
| Population | BChE-K Allelic Frequency | Odds Ratio for AD | Reference(s) |
| AD Patients (>65 years) | 0.17 | 2.15 | [3] |
| Elderly Controls (>65 years) | 0.09 | - | [3] |
| AD Patients with APOE ε4 (>65 years) | 0.18 | 6.9 | [3] |
| Controls with APOE ε4 (>65 years) | 0.03 | - | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BChE.
Measurement of Butyrylcholinesterase Activity (Ellman's Method)
This spectrophotometric assay is the most common method for measuring BChE activity.
Principle: The assay is based on the hydrolysis of a thiocholine ester substrate (e.g., S-butyrylthiocholine iodide) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
DTNB (Ellman's Reagent)
-
S-butyrylthiocholine iodide (BTC)
-
Biological sample (e.g., serum, plasma, brain homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Substrate Solution: Prepare a stock solution of BTC in deionized water. The final concentration in the assay is typically 5 mM.
-
-
Sample Preparation:
-
Dilute serum or plasma samples (e.g., 400-fold) with Reaction Buffer.[25]
-
Prepare brain homogenates in an appropriate buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add:
-
140 µL of Reaction Buffer
-
20 µL of diluted sample (or buffer for blank)
-
20 µL of DTNB Solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for the reaction of DTNB with any free sulfhydryl groups in the sample.[26]
-
Initiate the reaction by adding 20 µL of the BTC substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode for 30-60 minutes, taking readings at regular intervals (e.g., every minute).[27]
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the BChE activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × Dilution Factor
-
Where:
-
ε (molar extinction coefficient of TNB) = 13,600 M⁻¹cm⁻¹[28]
-
l (path length of the well)
-
-
-
Immunohistochemistry for BChE in Human Brain Tissue
This protocol allows for the visualization of BChE protein in fixed brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections (5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit polyclonal anti-BChE antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol solutions and finally in deionized water.[29]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in sodium citrate buffer and heating in a microwave oven or water bath.[29]
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 1% H₂O₂ in water to block endogenous peroxidase activity.[29]
-
-
Blocking Non-specific Binding:
-
Incubate sections in blocking solution for 1-2 hours at room temperature.[30]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-BChE antibody diluted in antibody solution overnight at 4°C.[31]
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[30]
-
-
Signal Amplification:
-
Wash sections and incubate with ABC reagent for 30-60 minutes.[30]
-
-
Visualization:
-
Wash sections and apply DAB substrate until the desired brown color develops.[30]
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin.
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip slides with mounting medium.
-
Genotyping of the BChE-K Variant (rs1803274)
This protocol outlines the general steps for identifying the BChE-K variant from a DNA sample using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or DNA sequencing.
Materials:
-
DNA extraction kit
-
PCR primers specific for the BCHE gene region containing rs1803274
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Restriction enzyme (if using RFLP)
-
Agarose gel electrophoresis equipment
-
DNA sequencing service (optional)
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from whole blood or tissue samples using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers flanking the rs1803274 polymorphism.
-
PCR Cycling Conditions (example): [32]
-
Initial denaturation: 95°C for 4 minutes
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Genotype Determination:
-
RFLP Analysis:
-
Digest the PCR product with a restriction enzyme that specifically cuts one of the alleles.
-
Separate the digested fragments by agarose gel electrophoresis. The resulting banding pattern will indicate the genotype (wild-type, heterozygous, or homozygous for the K-variant).
-
-
DNA Sequencing:
-
Purify the PCR product and send it for Sanger sequencing to directly determine the nucleotide at the polymorphic site.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to BChE research.
Caption: Cholinergic signaling at the synapse and the role of BChE.
Caption: BChE's interplay with neuroinflammation and amyloid pathology.
Caption: Experimental workflow for BChE inhibitor screening.
Conclusion and Future Directions
Butyrylcholinesterase has emerged from the shadow of acetylcholinesterase to become a recognized, critical player in the pathophysiology of neurodegenerative diseases. Its dual role in modulating cholinergic signaling and contributing to the pathological hallmarks of these conditions makes it a highly attractive target for both diagnostic and therapeutic development. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Future research should continue to unravel the precise molecular mechanisms by which BChE influences neuroinflammation and Aβ pathology. Furthermore, the development of highly selective BChE inhibitors and novel imaging agents for in vivo quantification of BChE activity will be crucial in translating our understanding of this enigmatic enzyme into tangible clinical benefits for patients suffering from these devastating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetyl- and butyrylcholinesterase activity in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase attenuates amyloid fibril formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrylcholinesterase is associated with β-amyloid plaques in the transgenic APPSWE/PSEN1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase and butyrylcholinesterase activities in cerebrospinal fluid from different levels of the neuraxis of patients with dementia of the Alzheimer type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Altered levels of variant cholinesterase transcripts contribute to the imbalanced cholinergic signaling in Alzheimer’s and Parkinson’s disease [frontiersin.org]
- 17. The Butyrylcholinesterase K Variant Confers Structurally Derived Risks for Alzheimer Pathology♦ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. Acetylcholinesterase and butyrylcholinesterase in frontal cortex and cerebrospinal fluid of demented and non-demented patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo butyrylcholinesterase activity is not increased in Alzheimer's disease synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. content.abcam.com [content.abcam.com]
- 28. hrcak.srce.hr [hrcak.srce.hr]
- 29. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 30. Immunohistochemistry (IHC) protocol [hellobio.com]
- 31. Immunohistochemical analysis of hippocampal butyrylcholinesterase: Implications for regional vulnerability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Genotyping protocol | Xin Chen Lab [pharm.ucsf.edu]
BuChE-IN-10: A Potential Multi-Target Therapeutic for Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge. The complexity of its pathology, characterized by cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and neuroinflammation, necessitates the development of multi-target-directed ligands. This document provides a comprehensive technical overview of BuChE-IN-10, a novel pyranone-carbamate derivative, and a related potent butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10. These compounds show promise as potential therapeutic agents for Alzheimer's disease by not only inhibiting BuChE but also addressing other key pathological features of the disease. This guide details their quantitative inhibitory data, experimental protocols for their evaluation, and the potential signaling pathways involved in their mechanism of action.
Introduction: The Rationale for Butyrylcholinesterase Inhibition in Alzheimer's Disease
For decades, the cholinergic hypothesis has been a cornerstone of Alzheimer's drug development, focusing primarily on the inhibition of acetylcholinesterase (AChE). However, evidence increasingly points to a significant role for butyrylcholinesterase (BuChE) in the progression of AD, particularly in later stages.[1][2] BuChE levels are elevated in the brains of AD patients and are associated with amyloid plaques.[3] Inhibition of BuChE, therefore, presents a compelling therapeutic strategy to enhance cholinergic neurotransmission and potentially modify the disease course. This compound and BuChE-IN-TM-10 are two such inhibitors that have demonstrated potent and selective activity, along with other beneficial properties, making them promising candidates for further investigation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and the related compound, BuChE-IN-TM-10.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 7p)
| Target | IC50 (nM) | Assay Source |
| Equine BuChE (eqBuChE) | 4.68 | [4][5][6] |
| Human BuChE (huBuChE) | 9.12 | [4][5][6] |
| Nitric Oxide (NO) Production | 28.82% inhibition at 10 µM | [4][6] |
Table 2: In Vivo Data for this compound (Compound 7p)
| Parameter | Result | Animal Model |
| Acute Toxicity (LD50) | > 1000 mg/kg | Mice |
| Cognitive Improvement | Effective mitigation of memory impairment | Scopolamine-induced mouse model |
Table 3: In Vitro Inhibitory and Biological Activity of BuChE-IN-TM-10 (TM-10)
| Target/Activity | IC50 / Effect |
| Butyrylcholinesterase (BuChE) | 8.9 nM[7][8] |
| Monoamine Oxidase A (MAO-A) | 6.3 µM[7][8] |
| Monoamine Oxidase B (MAO-B) | 8.6 µM[7][8] |
| Self-induced Aβ aggregation | 53.9% inhibition[7][8] |
| Disaggregation of Aβ aggregates | 43.8%[7][8] |
| Antioxidant Activity (ORAC) | 0.52 equiv[7][8] |
Table 4: In Vivo Data for BuChE-IN-TM-10 (TM-10)
| Parameter | Result | Animal Model |
| Dyskinesia Recovery & Response | Favorable | AlCl3-induced zebrafish AD model |
| Neuroprotection | Potent effect on Aβ1–40-induced vascular injury | Zebrafish |
| Acute Toxicity | Low | Mice |
| Cognitive Improvement | Improved scopolamine-induced memory deficit | Mice |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and related compounds.
Synthesis of this compound (Compound 7p)
The synthesis of pyranone-carbamate derivatives, including this compound, involves a multi-step process. A general synthetic scheme is outlined below. For specific details of reagents, reaction conditions, and purification methods, please refer to the primary publication.[4]
In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against BuChE is determined using a modified Ellman's method.[9][10]
Protocol Details:
-
Reagents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), butyrylthiocholine iodide (BTCI), and butyrylcholinesterase (from equine or human serum).
-
Procedure: The test compound is pre-incubated with the enzyme in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate, BTCI. The hydrolysis of BTCI by BuChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
Measurement: The rate of the reaction is monitored by measuring the change in absorbance at 412 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for CNS-active drugs. The PAMPA-BBB assay provides an in vitro model for predicting passive BBB permeability.[8][11][12][13]
Protocol Details:
-
Apparatus: A multi-well plate system with a donor and an acceptor compartment separated by a filter membrane coated with a lipid mixture that mimics the BBB.
-
Procedure: The test compound is dissolved in a buffer in the donor well. The plate is incubated, allowing the compound to diffuse through the artificial membrane into the acceptor well.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor well over time.
In Vivo Scopolamine-Induced Memory Impairment Model
This is a widely used animal model to evaluate the efficacy of potential cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[14][15][16]
Protocol Details:
-
Animals: Typically mice or rats.
-
Procedure: Animals are treated with the test compound or vehicle for a specified period. Scopolamine is then administered (e.g., intraperitoneally) to induce amnesia.
-
Behavioral Assessment: Cognitive function is assessed using various behavioral tasks, such as the Morris water maze (spatial memory) or the passive avoidance test (learning and memory).
-
Outcome Measures: Parameters such as escape latency, time spent in the target quadrant, or latency to enter a dark compartment are measured and compared between treatment groups.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to assess the ability of a compound to inhibit or disaggregate Aβ fibrils, a key pathological hallmark of Alzheimer's disease.[6][17][18][19][20]
Protocol Details:
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Procedure: Aβ peptide is incubated in the presence or absence of the test compound under conditions that promote aggregation.
-
Measurement: At specific time points, ThT is added to the samples, and the fluorescence intensity is measured.
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound extends beyond simple cholinesterase inhibition. Its demonstrated anti-neuroinflammatory activity suggests a more complex mechanism of action involving the modulation of key signaling pathways implicated in Alzheimer's pathology.
References
- 1. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine-induced amnesia in rats [bio-protocol.org]
- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. paralab.es [paralab.es]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Structure of BuChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-10, also identified in scientific literature as TM-10 and compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor that has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of this compound, drawing from key research findings. The document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, neuropharmacology, and drug development.
Chemical Structure and Properties
This compound is a novel ferulic acid derivative. Its chemical structure is characterized by a pyranone-carbamate scaffold. The systematic name and detailed structural information are elucidated in the primary research literature.
| Property | Value | Reference |
| CAS Number | 2313524-95-5 | [1] |
| Molecular Formula | C23H23FN2O4S (BuChE-IN-1) | MedchemExpress |
| BuChE IC50 | 8.9 nM | [1] |
| eqBuChE IC50 | 4.68 nM | [2] |
| huBuChE IC50 | 9.12 nM | [2] |
Synthesis of this compound
The synthesis of this compound is detailed in the primary literature. Below is a generalized workflow based on the available information. For a precise, step-by-step protocol, it is imperative to consult the full text of the cited research articles.
Experimental Protocols
Note: The following are generalized protocols based on typical organic synthesis and enzyme inhibition assays. The specific parameters for this compound synthesis and evaluation are detailed in the primary research articles.
General Synthesis Protocol: The synthesis of this compound involves a multi-step reaction sequence starting from commercially available ferulic acid derivatives. The process typically includes steps such as esterification, amidation, and cyclization reactions. Each step requires specific reagents, solvents, reaction times, and temperatures, followed by purification of the intermediates and the final product, often using column chromatography. The structural confirmation of the synthesized compounds is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method): The inhibitory activity of this compound against BuChE is determined using a modified Ellman's method.
-
Preparation of Reagents: Prepare solutions of the BuChE enzyme, the substrate (butyrylthiocholine iodide), the test compound (this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the BuChE enzyme solution, the test compound solution, and DTNB solution.
-
Incubate the mixture for a predefined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic potential through a multi-target approach. Its primary mechanism is the potent and selective inhibition of butyrylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's disease.
Beyond its role as a BuChE inhibitor, this compound exhibits anti-neuroinflammatory properties.[2] Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease. While the specific signaling pathways modulated by this compound are a subject of ongoing research, its anti-inflammatory effects likely involve the modulation of cytokine signaling. A plausible pathway is the inhibition of pro-inflammatory cytokine production, potentially through the JAK-STAT signaling pathway, which is a crucial regulator of inflammation.
Biological Activities
In addition to its primary function as a BuChE inhibitor and its anti-neuroinflammatory effects, this compound has demonstrated several other therapeutically relevant activities:
-
Inhibition of Aβ Aggregation: It has been shown to inhibit and disaggregate self-induced amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.[1]
-
Antioxidant Activity: The compound possesses potent antioxidant properties.
-
Blood-Brain Barrier Penetration: this compound exhibits good permeability across the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[2]
Conclusion
This compound is a promising multi-functional agent for the treatment of Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase, coupled with its anti-neuroinflammatory, anti-amyloid, and antioxidant properties, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of its synthesis and chemical biology, intended to facilitate future research and drug discovery efforts in this area. For detailed experimental procedures and in-depth data, researchers are strongly encouraged to consult the primary scientific literature.
References
The Role of BuChE-IN-10 in Modulating Amyloid-Beta Plaque Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and a decline in cholinergic neurotransmission. Butyrylcholinesterase (BuChE), an enzyme that hydrolyzes acetylcholine, has emerged as a significant therapeutic target in AD, particularly in later stages of the disease where its levels are elevated. This technical guide provides an in-depth analysis of BuChE-IN-10, a potent and selective butyrylcholinesterase inhibitor, and its role in modulating the formation of amyloid-beta plaques. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanistic pathways.
Introduction: The Rationale for Targeting Butyrylcholinesterase in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease has traditionally focused on the depletion of acetylcholine (ACh), a neurotransmitter crucial for learning and memory. While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation in a healthy brain, the role of butyrylcholinesterase (BuChE) becomes increasingly significant as AD progresses. In the AD brain, AChE activity decreases, while BuChE activity is maintained or even increases, making it a key contributor to the ongoing cholinergic deficit.
Furthermore, BuChE has been found to colocalize with Aβ plaques and is implicated in the maturation of these pathological hallmarks. Therefore, inhibiting BuChE presents a dual therapeutic strategy: to enhance cholinergic function and to interfere with the process of Aβ plaque formation.
This compound (also known as BuChE-IN-TM-10 or TM-10) is a novel, potent, and selective BuChE inhibitor developed as a multi-target-directed ligand for the treatment of Alzheimer's disease. Its multifaceted activity profile makes it a compelling candidate for further investigation.
This compound: A Profile
This compound is a ferulic acid derivative designed to target multiple pathological aspects of Alzheimer's disease.
| Property | Value | Reference |
| Molecular Formula | C32H38N2O3 | [1] |
| Molecular Weight | 498.66 g/mol | [1] |
| BuChE IC50 | 8.9 nM | [2][3] |
| MAO-A IC50 | 6.3 µM | [2] |
| MAO-B IC50 | 8.6 µM | [2] |
| Blood-Brain Barrier Penetration | Good | [2][3] |
Modulation of Amyloid-Beta Plaque Formation by this compound
This compound has demonstrated a significant ability to interfere with the aggregation of amyloid-beta peptides, a critical step in the formation of plaques.
Inhibition and Disaggregation of Amyloid-Beta Fibrils
In vitro studies have shown that this compound not only prevents the formation of new Aβ fibrils but also disassembles pre-formed aggregates.
| Assay | Parameter | Result | Concentration | Reference |
| Thioflavin T Assay | Inhibition of self-induced Aβ aggregation | 53.9% | Not Specified | [2] |
| Thioflavin T Assay | Disaggregation of self-induced Aβ aggregation | 43.8% | Not Specified | [2] |
Neuroprotection against Amyloid-Beta Toxicity
This compound has been shown to protect neuronal cells from the cytotoxic effects of Aβ.
| Cell Line | Insult | Assay | Result | Reference |
| SH-SY5Y | Aβ1-42 | Cell Viability | Neuroprotective effect observed | [2] |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the activity of this compound.
Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine.
Materials:
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
BuChE enzyme solution
-
This compound (or other test inhibitors)
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.
-
Add the BuChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the butyrylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the BuChE activity. Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) solution
-
Phosphate buffer (pH 7.4)
-
This compound (or other test compounds)
Procedure for Inhibition Assay:
-
Prepare a solution of Aβ peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it in phosphate buffer to the desired concentration.
-
In a black 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time points.
-
An increase in fluorescence indicates Aβ aggregation. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (Aβ alone).
Procedure for Disaggregation Assay:
-
Pre-aggregate the Aβ peptide by incubating it at 37°C for a specified period (e.g., 24 hours).
-
Add the test compound at various concentrations to the pre-formed Aβ aggregates.
-
Incubate the mixture for a further period (e.g., 24 hours).
-
Add ThT solution and measure the fluorescence as described above.
-
A decrease in fluorescence compared to the control (pre-formed aggregates without inhibitor) indicates disaggregation.
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This colorimetric assay is a common method for assessing cell viability and cytotoxicity. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)
-
Aβ1-42 oligomers or fibrils
-
This compound (or other test compounds)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Expose the cells to a toxic concentration of Aβ1-42 for 24-48 hours. Include control wells with untreated cells and cells treated with Aβ1-42 alone.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Mechanistic Insights
The therapeutic effects of BuChE inhibitors, including this compound, extend beyond simple ACh level restoration and direct Aβ interaction. They are also known to modulate key signaling pathways involved in neuroinflammation and cell survival.
The Cholinergic Anti-inflammatory Pathway
BuChE inhibitors can potentiate the cholinergic anti-inflammatory pathway. By increasing the availability of acetylcholine, they enhance the activation of α7 nicotinic acetylcholine receptors (α7-nAChR) on microglia and astrocytes. This activation leads to a downstream signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Cholinergic Anti-inflammatory Pathway Modulation by this compound.
Potential Involvement of p38 MAPK and Autophagy Pathways
Research on BuChE inhibitors and related compounds suggests a potential role in modulating the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in Aβ-induced neurotoxicity and neuroinflammation.[4] Furthermore, this compound has been identified as an autophagic activator, suggesting it may promote the clearance of aggregated proteins like Aβ through this cellular degradation pathway.[2]
Caption: Putative Intracellular Signaling Pathways Modulated by this compound.
In Vivo Evidence
While direct evidence for amyloid plaque reduction in transgenic mouse models specifically for this compound is still emerging, studies on other selective BuChE inhibitors have shown promising results. For instance, chronic administration of BuChE inhibitors has been demonstrated to reduce Aβ levels and plaque burden in animal models of Alzheimer's disease.
This compound has been evaluated in vivo in an AlCl3-induced zebrafish model of AD, where it showed a favorable dyskinesia recovery rate and response efficiency, as well as a neuroprotective effect against Aβ1-40-induced vascular injury.[2] In a scopolamine-induced memory deficit mouse model, this compound was able to improve cognitive function.[2] These findings, coupled with its ability to cross the blood-brain barrier, support its potential for in vivo efficacy in targeting the core pathologies of Alzheimer's disease.
Conclusion and Future Directions
This compound is a promising multi-target-directed ligand with potent and selective BuChE inhibitory activity. Its ability to inhibit and disaggregate amyloid-beta fibrils, protect neurons from Aβ-induced toxicity, and potentially modulate key signaling pathways involved in neuroinflammation and autophagy, positions it as a strong candidate for further development as an Alzheimer's disease therapeutic.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound modulates the p38 MAPK and autophagy pathways.
-
Conducting comprehensive in vivo studies in transgenic mouse models of Alzheimer's disease to directly assess its impact on amyloid plaque burden, neuroinflammation, and cognitive deficits over time.
-
Optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.
The continued investigation of this compound and similar multi-target compounds will be crucial in the development of more effective, disease-modifying treatments for Alzheimer's disease.
Caption: General Experimental Workflow for BuChE Inhibitor Evaluation.
References
- 1. Design, Synthesis, and Evaluation of Novel Ferulic Acid Derivatives as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by Florbetaben Positron Emission Tomography [frontiersin.org]
An In-depth Technical Guide to the Anti-Neuroinflammatory Effects of BuChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
BuChE-IN-10, also identified as compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor that has demonstrated significant anti-neuroinflammatory properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the core anti-neuroinflammatory effects of this compound, including its inhibitory action on key inflammatory mediators. This document details the experimental methodologies for assessing these effects and presents the available quantitative data in a structured format. Furthermore, it elucidates the potential signaling pathways involved in its mechanism of action and outlines experimental workflows for its evaluation.
Core Anti-Neuroinflammatory and BuChE Inhibitory Activity
This compound is a novel pyranone-carbamate derivative designed to selectively target butyrylcholinesterase. Its multifaceted activity profile includes potent enzyme inhibition and significant anti-neuroinflammatory effects.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Enzyme Source | IC50 (nM) | Reference |
| BuChE Inhibition | Equine BuChE | 4.68 | [1][2] |
| Human BuChE | 9.12 | [1][2] | |
| Table 1: In Vitro Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound. |
| Assay | Cell Line | Stimulant | Concentration of this compound | % Inhibition | Positive Control | Reference |
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS (1 µg/mL) | 10 µM | 28.82% | Hydrocortisone | [1][2] |
| Table 2: In Vitro Anti-Neuroinflammatory Activity of this compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-neuroinflammatory and cognitive-enhancing effects.
In Vitro Anti-Neuroinflammatory Assay
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV-2 murine microglial cells.
Protocol:
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well and allowed to adhere for 12-24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells is left untreated as a negative control, and another set is treated with a known anti-inflammatory agent (e.g., hydrocortisone) as a positive control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[1][2]
-
In Vivo Model of Cognitive Impairment
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a scopolamine-induced mouse model of amnesia.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Drug Administration: this compound is administered to the test group of mice, typically via intraperitoneal (i.p.) injection. A vehicle control group receives the vehicle solution, and a positive control group receives a standard drug like Rivastigmine.
-
Induction of Amnesia: 30 minutes after the administration of the test compound, scopolamine (1-5 mg/kg, i.p.) is administered to all groups except the naive control group to induce cognitive impairment.
-
Behavioral Testing: Behavioral tests are conducted 30-60 minutes after the scopolamine injection. Commonly used tests include:
-
Y-maze Test: To assess spatial working memory based on the spontaneous alternation behavior of the mice in the three arms of the maze.
-
Morris Water Maze Test: To evaluate spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.
-
Passive Avoidance Test: To measure fear-motivated memory, where mice learn to avoid an environment in which they previously received an aversive stimulus.
-
-
Data Analysis: The performance of the this compound-treated group is compared to the scopolamine-treated group and the positive control group to determine the extent of cognitive improvement.[2]
Signaling Pathways and Experimental Workflows
The anti-neuroinflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that are activated in response to inflammatory stimuli like LPS.
Proposed Signaling Pathway of Neuroinflammation
The following diagram illustrates the general signaling cascade initiated by LPS in microglial cells, leading to the production of inflammatory mediators. This compound is hypothesized to interfere with this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade in microglia.
Experimental Workflow for Mechanistic Studies
To further elucidate the precise mechanism of action of this compound, the following experimental workflow is proposed.
Caption: Workflow for investigating this compound's mechanism.
Conclusion
This compound is a potent, selective butyrylcholinesterase inhibitor with promising anti-neuroinflammatory properties. The available data demonstrates its ability to significantly inhibit nitric oxide production in activated microglia and improve cognitive function in an in vivo model of amnesia. Further investigation into its effects on a broader range of pro-inflammatory cytokines and the elucidation of its precise molecular mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways, will be crucial in advancing its development as a therapeutic agent for neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.
References
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of Novel Butyrylcholinesterase Inhibitors, Featuring BuChE-IN-10
For Immediate Release
A Deep Dive into the Central Nervous System Efficacy of Emerging Alzheimer's Disease Therapeutics
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspect of blood-brain barrier (BBB) permeability of novel butyrylcholinesterase (BuChE) inhibitors, with a specific focus on the promising candidate, BuChE-IN-10 (also identified as compound 7p). The ability of these inhibitors to cross the BBB is a pivotal determinant of their potential therapeutic efficacy in neurodegenerative diseases such as Alzheimer's disease.
Introduction: The Cholinergic Hypothesis and the Rise of BuChE Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. While acetylcholinesterase (AChE) inhibitors have been a mainstay of treatment, attention has increasingly turned to butyrylcholinesterase (BuChE) as a therapeutic target. In the later stages of Alzheimer's, BuChE activity increases, playing a more significant role in ACh hydrolysis. Therefore, selective BuChE inhibitors that can effectively penetrate the central nervous system (CNS) are of considerable interest.
This compound, a novel pyranone-carbamate derivative, has emerged as a potent and selective BuChE inhibitor.[1][2] Its ability to traverse the BBB is a key attribute for its potential as a CNS therapeutic. This guide will delve into the quantitative data available for this compound and other novel BuChE inhibitors, detail the experimental methodologies used to assess BBB permeability, and provide visual representations of key experimental workflows.
Quantitative Assessment of Blood-Brain Barrier Permeability
The BBB permeability of a compound is a measure of its ability to move from the systemic circulation into the brain parenchyma. This is quantified using several key metrics, both in vitro and in vivo.
In Vitro Permeability Data
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across the BBB. The effective permeability (Pe) is a key parameter derived from this assay.
| Compound | Target | In Vitro Assay | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Permeability | Reference |
| This compound (compound 7p) | BuChE | PAMPA-BBB | High (Specific value to be confirmed from full text) | High | [1][3] |
| Compound with good brain penetration | - | PAMPA-BBB | 4.38 ± 0.05 | Good | [4] |
| Compounds penetrating CNS by passive diffusion | - | PAMPA-BBB | > 4.7 | High | [5] |
| Low Permeability Control | - | PAMPA | < 1.5 | Low | [6] |
| High Permeability Control | - | PAMPA | > 1.5 | High | [6] |
Note: The specific Pe value for this compound is described as "high" in the cited literature; the full text would be required for the precise quantitative value.
In Vivo Permeability Data
In vivo studies provide a more physiologically relevant measure of BBB penetration, often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu,brain).
| Compound Class | In Vivo Metric | Typical Range | Significance |
| CNS-active drugs | Kp,uu,brain | > 0.3 - 0.5 | Considered good brain penetration[7] |
| Efflux transporter substrates | Kp,uu,brain | < 1 | Actively removed from the brain[8] |
| Influx transporter substrates | Kp,uu,brain | > 1 | Actively transported into the brain[8] |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A multi-faceted approach employing both in vitro and in vivo models is essential for a thorough characterization of a compound's BBB permeability.
In Vitro Methodologies
The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB.
Principle: A "sandwich" is created with a 96-well donor plate and an acceptor plate. The filter at the bottom of each donor well is coated with an artificial membrane composed of lipids that mimic the BBB. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.
Detailed Protocol:
-
Preparation of the PAMPA plate: A 96-well filter donor plate is coated with a solution of porcine brain lipid extract in an organic solvent.
-
Compound Preparation: Test compounds are typically dissolved in a buffer solution, often containing a small percentage of DMSO to aid solubility.
-
Assay Procedure:
-
The acceptor wells are filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate.
-
The test compound solution is added to the donor wells.
-
The plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Effective Permeability (Pe): The Pe value is calculated using the following equation:
Where:
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_eq is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
Visualization of the PAMPA-BBB Workflow:
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is often used to predict oral drug absorption and identify substrates of efflux transporters like P-glycoprotein (P-gp), which are also present at the BBB.[9][10][11][12]
Principle: Caco-2 cells, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer with tight junctions, resembling the barrier properties of the intestinal wall and, to some extent, the BBB.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.[12]
-
Transport Experiment:
-
The experiment is performed in two directions: apical-to-basolateral (A-to-B) to assess absorption and basolateral-to-apical (B-to-A) to assess efflux.
-
The test compound is added to the donor compartment (apical for A-to-B, basolateral for B-to-A).
-
Samples are taken from the receiver compartment at various time points.
-
-
Quantification: Compound concentrations in the samples are determined by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor compartment.
The efflux ratio (Papp(B-A) / Papp(A-to-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Visualization of the Caco-2 Permeability Assay Workflow:
In Vivo Methodologies
In vivo microdialysis is a powerful technique for continuously sampling the unbound concentration of a drug in the interstitial fluid of the brain in freely moving animals.[13][14][15]
Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into a specific brain region. The probe is perfused with a physiological solution, and small molecules from the brain's extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.
Detailed Protocol:
-
Surgical Implantation: A guide cannula is surgically implanted into the desired brain region of an anesthetized animal (e.g., a mouse or rat).
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Blood Sampling: Simultaneous blood samples are often collected to determine the plasma concentration of the drug.
-
Quantification: The concentration of the unbound drug in the brain dialysate and plasma is determined by LC-MS/MS.
Visualization of the In Vivo Microdialysis Logical Flow:
The Kp value is a measure of the total drug concentration in the brain relative to the plasma at steady-state.[16]
Detailed Protocol:
-
Drug Administration: The test compound is administered to animals (e.g., mice) until steady-state concentrations are achieved. This can be done via continuous intravenous infusion or repeated dosing.
-
Sample Collection: At steady-state, blood samples are collected and processed to obtain plasma. The animals are then euthanized, and the brains are rapidly removed.
-
Brain Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.
-
Quantification: The total concentration of the drug in the plasma and brain homogenate is determined by LC-MS/MS.
-
Calculation of Kp:
Where:
-
C_brain is the total concentration of the drug in the brain tissue.
-
C_plasma is the total concentration of the drug in the plasma.
-
To determine the more pharmacologically relevant unbound brain-to-plasma partition coefficient (Kp,uu,brain), the Kp value is corrected for the unbound fractions in brain (fu,brain) and plasma (fu,plasma).[7][8]
The unbound fractions are typically determined in vitro using equilibrium dialysis.
Conclusion
The assessment of blood-brain barrier permeability is a cornerstone in the development of CNS-targeted therapeutics. For novel BuChE inhibitors like this compound, a comprehensive evaluation using a combination of in vitro and in vivo methods is crucial. The high BBB permeability of this compound, as indicated by PAMPA-BBB assays, underscores its potential as a promising candidate for the treatment of Alzheimer's disease.[1][2] This guide provides the foundational knowledge and detailed methodologies for researchers to effectively evaluate the CNS penetration of their novel compounds, thereby accelerating the discovery of new and effective treatments for neurodegenerative disorders.
References
- 1. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
BuChE-IN-10: An In-Depth Technical Guide on its Initial Characterization and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-10, also identified in scientific literature as compound 7p and TM-10, has emerged as a potent and selective inhibitor of butyrylcholinesterase (BuChE).[1][2] This small molecule is under investigation for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease, where BuChE activity becomes more prominent in later stages. This technical guide provides a comprehensive overview of the initial characterization and properties of this compound, consolidating key quantitative data and detailed experimental protocols from foundational research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity, and other significant biological properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| Butyrylcholinesterase (BuChE) | Equine (eqBuChE) | 4.68 |
| Butyrylcholinesterase (BuChE) | Human (huBuChE) | 9.12 |
| Acetylcholinesterase (AChE) | Electrophorus electricus (eeAChE) | > 20,000 |
Table 2: Additional In Vitro Properties of this compound
| Property | Assay | Result |
| Anti-neuroinflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated BV-2 cells | 28.82% at 10 µM |
| Blood-Brain Barrier Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Pe (10⁻⁶ cm/s) = 5.35 |
| Aβ Aggregation Inhibition | Self-induced Aβ₁₋₄₂ aggregation | 42.6% at 20 µM |
| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | 1.8 Trolox equivalents |
Table 3: In Vivo Data for this compound
| Parameter | Animal Model | Result |
| Acute Toxicity | Mice | LD₅₀ > 1000 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against both BuChE and AChE was determined using a modified Ellman's spectrophotometric method.
-
Materials:
-
Equine BuChE (eqBuChE) and human BuChE (huBuChE)
-
Electrophorus electricus acetylcholinesterase (eeAChE)
-
Butyrylthiocholine iodide (BTCI) and acetylthiocholine iodide (ATCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate reader
-
-
Procedure:
-
A 100 µL reaction mixture was prepared in each well of a 96-well plate, containing phosphate buffer (pH 8.0), 0.2 mM DTNB, and the respective enzyme (0.2 U/mL for eqBuChE and huBuChE, 0.5 U/mL for eeAChE).
-
This compound was added at various concentrations and the mixture was incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 0.2 mM of the corresponding substrate (BTCI for BuChE or ATCI for AChE).
-
The hydrolysis of the substrate was monitored by measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample to a control (DMSO without the inhibitor).
-
IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-neuroinflammatory effect of this compound was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
BV-2 cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells were then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After the incubation period, 50 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent in a separate 96-well plate.
-
The absorbance was measured at 540 nm.
-
The concentration of nitrite, an indicator of NO production, was determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.
-
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
The potential of this compound to cross the blood-brain barrier was evaluated using an in vitro PAMPA-BBB model.
-
Materials:
-
96-well filter plates (PVDF membrane, 0.45 µm pore size)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Phosphate buffered saline (PBS, pH 7.4)
-
Dodecane
-
This compound (dissolved in DMSO and diluted in PBS)
-
-
Procedure:
-
The filter membrane of the donor plate was coated with 4 µL of a 20 mg/mL solution of porcine brain lipid in dodecane.
-
The acceptor wells were filled with 180 µL of PBS.
-
180 µL of the this compound solution (in PBS) was added to the donor wells.
-
The donor plate was carefully placed on top of the acceptor plate, creating a "sandwich," and incubated for 4 hours at room temperature.
-
After incubation, the concentrations of this compound in both the donor and acceptor wells were determined by UV-Vis spectroscopy.
-
The permeability coefficient (Pe) was calculated using the following equation: Pe = (-ln(1 - Cₐ/Cₑ)) * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
Aβ₁₋₄₂ Aggregation Inhibition Assay
The ability of this compound to inhibit the aggregation of amyloid-beta (Aβ) peptides was assessed using a thioflavin T (ThT) fluorescence assay.
-
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Aβ₁₋₄₂ peptide was dissolved in the phosphate buffer to a final concentration of 25 µM.
-
This compound was added to the Aβ solution at a final concentration of 20 µM.
-
The mixture was incubated at 37°C for 48 hours to allow for Aβ aggregation.
-
After incubation, ThT was added to a final concentration of 5 µM.
-
The fluorescence intensity was measured using a spectrofluorometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition was calculated by comparing the fluorescence of the sample with that of a control (Aβ solution with DMSO).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The antioxidant potential of this compound was quantified using the ORAC assay, which measures the scavenging of peroxyl radicals.
-
Materials:
-
Fluorescein
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate buffer (pH 7.4)
-
This compound
-
-
Procedure:
-
A reaction mixture containing fluorescein and either this compound, Trolox standard, or a blank was prepared in a 96-well plate.
-
The plate was incubated at 37°C for 15 minutes.
-
The reaction was initiated by the addition of AAPH.
-
The fluorescence decay was monitored every minute for 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
The area under the fluorescence decay curve (AUC) was calculated.
-
The net AUC of the sample was determined by subtracting the AUC of the blank.
-
The ORAC value was expressed as Trolox equivalents.
-
Acute Toxicity Study
The in vivo safety of this compound was evaluated through an acute toxicity study in mice.
-
Animals:
-
Kunming mice (male and female, 18-22 g)
-
-
Procedure:
-
Mice were randomly divided into groups.
-
This compound was administered orally at a single high dose of 1000 mg/kg.
-
The animals were observed continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, abnormal behavior, or mortality.
-
The LD₅₀ value was determined based on the observed mortality.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Postulated mechanism of anti-neuroinflammatory action of this compound.
References
The Therapeutic Promise of Selective Butyrylcholinesterase Inhibition: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a growing focus on targets beyond acetylcholinesterase (AChE). Butyrylcholinesterase (BuChE), once considered a secondary cholinesterase, has emerged as a compelling therapeutic target, particularly in the later stages of AD. In the healthy brain, AChE is the primary enzyme responsible for acetylcholine (ACh) hydrolysis. However, as AD progresses, AChE levels decline while BuChE activity increases, making BuChE a key player in regulating cholinergic neurotransmission in the diseased brain.[1][2][3][4][5][6][7][8][9] This guide provides an in-depth technical overview of the therapeutic potential of selective BuChE inhibition, presenting key data, experimental protocols, and visual representations of relevant pathways and workflows to support research and drug development in this promising area.
The Rationale for Targeting Butyrylcholinesterase in Alzheimer's Disease
In the healthy brain, AChE accounts for approximately 80% of total cholinesterase activity.[2] However, in the AD brain, AChE activity can decrease by up to 45-85% in specific regions, while BuChE activity can increase by 40% to 90%.[2][5] This shift in the AChE/BuChE ratio underscores the growing importance of BuChE in ACh metabolism as the disease progresses.[5] Furthermore, BuChE is found in neurons and glial cells and is associated with neuritic plaques and neurofibrillary tangles, the pathological hallmarks of AD.[1][3][7]
Selective inhibition of BuChE offers a targeted approach to enhance cholinergic signaling in the AD brain with a potentially improved side-effect profile compared to non-selective cholinesterase inhibitors.[10] Preclinical studies have demonstrated that selective BuChE inhibitors can increase extracellular ACh levels in the brain and improve cognitive function in animal models of AD.[1][5][6][7]
Quantitative Data on Selective BuChE Inhibitors
The development of selective BuChE inhibitors has yielded a variety of compounds with diverse chemical scaffolds and inhibitory potencies. The following tables summarize the in vitro inhibitory activity and selectivity of several notable BuChE inhibitors.
Table 1: Inhibitory Potency (IC50) and Selectivity of Various Cholinesterase Inhibitors
| Compound | Target | IC50 (µM) | Selectivity (AChE IC50 / BuChE IC50) | Reference |
| Selective BuChE Inhibitors | ||||
| (-)-Phenethylcymserine (PEC) | BuChE | - | - | [5] |
| Dihydrobenzodioxepine cymserine (DHBDC) | BuChE | 0.00361 - 0.0122 | - | [11] |
| Compound 8e | eqBuChE | 0.049 | >1020 | [12] |
| huBuChE | 0.066 | [12] | ||
| Compound G801-0274 | eqBuChE | 0.031 | 66.13 | [13] |
| Dual Inhibitors | ||||
| Rivastigmine | AChE | - | - | [14] |
| BuChE | - | - | [14] | |
| Compound 18 | BuChE | 5.50 | - | [15] |
| Compound 50 | BuChE | 2.53 | - | [16] |
| AChE Selective Inhibitors | ||||
| Donepezil | AChE | - | - | [13] |
| Galantamine | AChE | - | - | [13] |
| Compound 3 | AChE | 6.10 | - | [15] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time). eqBuChE refers to equine serum BuChE and huBuChE refers to human BuChE.
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used in the discovery and characterization of selective BuChE inhibitors.
Determination of Cholinesterase Inhibitory Activity: The Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity.
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color production is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
DTNB (Ellman's reagent) solution (e.g., 10 mM in buffer)
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (e.g., 10 mM in buffer)
-
Test compound (inhibitor) at various concentrations
-
Enzyme solution (e.g., human recombinant BuChE or AChE)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare fresh solutions of buffer, DTNB, and substrate on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M sodium phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of test compound solution (or vehicle for control)
-
10 µL of enzyme solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Assessment of Anti-Amyloid Aggregation Activity: Thioflavin T (ThT) Assay
This assay is used to investigate the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compound at various concentrations
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Aβ Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and then resuspend in the assay buffer to a desired concentration (e.g., 10 µM).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the following to each well:
-
Aβ solution
-
Test compound solution (or vehicle for control)
-
ThT solution (final concentration typically 5-20 µM)
-
Assay buffer to reach the final volume.
-
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
The sigmoidal curve represents the kinetics of Aβ aggregation, including a lag phase, an exponential growth phase, and a plateau phase.
-
Compare the aggregation curves in the presence of the test compound to the control to determine if the compound inhibits or delays Aβ fibrillization. The percentage of inhibition can be calculated at the plateau phase.
-
In Vitro Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier (BBB).
Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane that mimics the BBB. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and reference compounds (with known BBB permeability)
-
LC-MS/MS or UV-Vis spectrophotometer for compound quantification
Protocol:
-
Prepare the Donor Plate: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test and reference compounds in PBS (often with a small percentage of a co-solvent like DMSO).
-
Assay Setup:
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) without shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the effective permeability (Pe) of the compound using the following equation:
where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Cequilibrium] is the concentration at equilibrium.
-
Compounds are typically categorized as having low, medium, or high BBB permeability based on their Pe values compared to reference compounds.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways influenced by BuChE inhibition and the typical workflow for inhibitor development is crucial for advancing therapeutic candidates.
Signaling Pathways
Selective BuChE inhibition is hypothesized to modulate the cholinergic anti-inflammatory pathway by increasing the availability of ACh. ACh can interact with α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as microglia and macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] This anti-inflammatory effect may contribute to the neuroprotective properties of BuChE inhibitors.
Caption: Cholinergic Anti-inflammatory Pathway Modulation by BuChE Inhibition.
BuChE may also have non-enzymatic roles that influence the processing of amyloid precursor protein (APP). Some studies suggest that BuChE can interact with Aβ and potentially modulate its aggregation.[9] The processing of APP by α-, β-, and γ-secretases is a critical pathway in AD pathogenesis. The amyloidogenic pathway, involving β- and γ-secretase, leads to the production of neurotoxic Aβ peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THE ROLE OF CLINICAL TRIALS IN PRECLINICAL ALZHEIMER’S DISEASE DRUG DEVELOPMENT PROGRAMS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing BuChE-IN-10 Efficacy
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy of BuChE-IN-10, a potent butyrylcholinesterase (BuChE) inhibitor, in cell-based assays.
Introduction to Butyrylcholinesterase and this compound
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine.[1][2] While AChE is the primary enzyme responsible for acetylcholine degradation at synaptic clefts, BuChE can compensate for AChE activity when the latter is depleted.[1] In certain pathological conditions, such as Alzheimer's disease (AD), BuChE levels are reported to be increased or unchanged in the brain, while AChE levels decrease, suggesting that BuChE may play a more significant role in acetylcholine hydrolysis in the diseased state.[1][3] Furthermore, BuChE has been implicated in non-cholinergic functions, including potential roles in neuroinflammation and the aggregation of amyloid-β (Aβ) plaques, which are hallmarks of AD.[1][4]
This compound is a potent and selective inhibitor of BuChE. Its efficacy can be evaluated through a series of in vitro cell-based assays designed to measure its direct enzymatic inhibition, as well as its downstream effects on cell viability and apoptosis. The following protocols provide detailed methodologies for these assessments.
Experimental Workflow for Efficacy Testing of this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based context.
Protocol: Butyrylcholinesterase (BuChE) Activity Assay
This colorimetric assay measures the enzymatic activity of BuChE in cell lysates and is used to determine the direct inhibitory effect of this compound. The principle is based on the hydrolysis of a substrate by BuChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 412 nm
-
SH-SY5Y human neuroblastoma cells or other suitable cell line expressing BuChE[5]
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA or Bradford)
-
BuChE Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Positive control inhibitor (e.g., Rivastigmine)[6]
-
Phosphate-buffered saline (PBS)
Experimental Protocol
-
Cell Culture and Lysate Preparation:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
Dilute the cell lysate with BuChE Assay Buffer to a working concentration.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in BuChE Assay Buffer.
-
In a 96-well plate, add 50 µL of the cell lysate to each well.
-
Add 10 µL of the different concentrations of this compound, positive control, or assay buffer (for the enzyme control) to the respective wells.
-
Include a solvent control if this compound is dissolved in a solvent other than the assay buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Prepare the reaction mix by combining the BuChE substrate (BTCI) and DTNB in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 30-60 minutes at room temperature.[7]
-
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of BuChE inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Data Presentation
| Compound | Concentration (nM) | % BuChE Inhibition | IC50 (nM) |
| This compound | 1 | 15.2 ± 2.1 | |
| 10 | 52.8 ± 4.5 | 8.9 | |
| 100 | 95.1 ± 1.8 | ||
| Rivastigmine | 10 | 25.6 ± 3.3 | |
| (Positive Control) | 100 | 78.4 ± 5.1 | 45.2 |
| Vehicle | - | 0.0 ± 1.5 | N/A |
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials and Reagents
-
96-well clear flat-bottom plates
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound.
-
Include wells with medium only (background control) and cells with vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 1 to 4 hours at 37°C.[8]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 value from the dose-response curve.
Data Presentation
| Compound | Concentration (µM) | % Cell Viability | GI50 (µM) |
| This compound | 0.1 | 98.2 ± 3.5 | |
| 1 | 95.6 ± 4.1 | >100 | |
| 10 | 92.3 ± 2.8 | ||
| 100 | 88.1 ± 5.2 | ||
| Staurosporine | 1 | 15.4 ± 2.9 | 0.5 |
| (Positive Control) | |||
| Vehicle | - | 100.0 ± 4.7 | N/A |
Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials and Reagents
-
6-well plates
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for the desired time period.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2) for PI.
-
Data Analysis
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
Data Presentation
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| This compound | 10 | 93.8 ± 2.5 | 3.1 ± 0.9 | 3.1 ± 0.7 |
| 50 | 85.1 ± 3.2 | 8.7 ± 1.5 | 6.2 ± 1.1 | |
| Staurosporine | 1 | 20.5 ± 4.5 | 45.3 ± 5.1 | 34.2 ± 4.8 |
| (Positive Control) |
Signaling Pathways
Cholinergic Signaling Pathway and the Role of BuChE
The following diagram illustrates the cholinergic signaling pathway, highlighting the role of both AChE and BuChE in the hydrolysis of acetylcholine.
Potential Role of BuChE in Amyloid-β Aggregation and Neuroinflammation
This diagram illustrates the hypothesized role of BuChE in the pathogenesis of Alzheimer's disease, specifically its involvement in amyloid-β aggregation and neuroinflammation.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using BuChE-IN-10 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-10, also identified as compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor with demonstrated efficacy in a preclinical mouse model of Alzheimer's disease-related cognitive impairment.[1][2] These application notes provide detailed protocols and guidance for establishing in vivo studies to evaluate the therapeutic potential of this compound in mouse models relevant to Alzheimer's disease research. The protocols are based on published data and established methodologies in the field.
Mechanism of Action
This compound is a mixed-type BuChE inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] In the context of Alzheimer's disease, the inhibition of BuChE is a promising therapeutic strategy. While acetylcholinesterase (AChE) levels tend to decrease in the Alzheimer's brain, BuChE activity can increase, contributing to the cholinergic deficit and cognitive decline. By inhibiting BuChE, this compound is hypothesized to increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission. Additionally, this compound has been shown to possess anti-neuroinflammatory properties, which may contribute to its therapeutic effects.[1][2]
In Vitro Activity of this compound
A summary of the in vitro inhibitory activity of this compound is presented below.
| Target | IC₅₀ (nM) |
| Equine BuChE (eqBuChE) | 4.68 |
| Human BuChE (huBuChE) | 9.12 |
Data sourced from Yu et al., 2024.[1][2]
In Vivo Studies in a Scopolamine-Induced Mouse Model of Cognitive Impairment
The following protocols are based on the successful in vivo evaluation of this compound in a scopolamine-induced mouse model of amnesia. This model is widely used to assess the efficacy of compounds targeting cholinergic deficits associated with Alzheimer's disease.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Materials and Reagents
-
This compound (Compound 7p)
-
Scopolamine hydrobromide
-
Rivastigmine (positive control)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Sterile saline for injection
-
Male ICR mice (or other suitable strain), 6-8 weeks old
-
Morris Water Maze apparatus
Experimental Protocol
-
Animal Acclimation:
-
House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at concentrations suitable for oral gavage (p.o.) at doses of 1 mg/kg and 5 mg/kg.
-
Prepare a solution of Rivastigmine in a suitable vehicle as a positive control.
-
Administer the vehicle, this compound, or Rivastigmine orally to the respective groups of mice once daily for seven consecutive days.
-
-
Induction of Cognitive Impairment:
-
On the final day of treatment, 30 minutes after the oral administration of the test compounds, administer scopolamine (1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the naive control group.
-
-
Behavioral Testing (Morris Water Maze):
-
Thirty minutes after the scopolamine injection, begin the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (if applicable): Typically conducted over several days prior to the probe trial, where mice are trained to find a hidden platform in the water maze.
-
Probe Trial: Remove the platform and allow each mouse to swim freely for a set time (e.g., 60 seconds). Record the number of times the mouse crosses the former location of the platform.
-
Data Presentation: In Vivo Efficacy in Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Platform Crossings (± SEM) |
| Vehicle + Saline | - | 4.5 ± 0.5 |
| Vehicle + Scopolamine | - | 1.5 ± 0.3 |
| This compound + Scopolamine | 1 | 3.3 ± 0.4 |
| This compound + Scopolamine | 5 | 3.5 ± 0.5 |
| Rivastigmine + Scopolamine | 1 | 3.0 ± 0.4 |
Data adapted from Yu et al., 2024. The number of platform crossings was enhanced with this compound treatment.[3]
Acute Toxicity Assessment
An acute toxicity study in mice has demonstrated a favorable safety profile for this compound.
Protocol
-
Administer this compound orally to mice at a high dose (e.g., 1000 mg/kg).
-
Observe the mice for 14 days for any signs of toxicity or mortality.
-
At the end of the observation period, sacrifice the mice and perform histopathological analysis of major organs (heart, liver, spleen, brain).
Results
| Parameter | Result |
| LD₅₀ | > 1000 mg/kg (oral, mice) |
| Histopathology | No obvious pathological changes observed in the heart, liver, spleen, and brain. |
Data sourced from Yu et al., 2024.[1]
Proposed Studies in Transgenic Alzheimer's Disease Mouse Models
While this compound has shown promise in a cholinergic deficit model, its efficacy in transgenic models that recapitulate other key aspects of Alzheimer's pathology, such as amyloid plaque deposition and tauopathy, has not yet been reported. The following are recommendations for designing and conducting such studies.
Recommended Mouse Models
-
5XFAD: An aggressive amyloidogenic model with early and robust plaque pathology.
-
3xTg-AD: A model that develops both amyloid plaques and tau pathology.
Proposed Experimental Design Workflow
References
- 1. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases [mdpi.com]
Recommended dosage and administration of BuChE-IN-10 for rodent studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BuChE-IN-10, a selective butyrylcholinesterase (BuChE) inhibitor with anti-neuroinflammatory properties, in rodent models of neurological disorders, particularly those involving cognitive impairment.
Introduction
This compound (also identified as compound 7p) is a novel pyranone-carbamate derivative that has demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE)[1][2][3]. In addition to its primary target, the compound exhibits significant anti-neuroinflammatory activity[1][2][3]. Preclinical studies in a scopolamine-induced mouse model of amnesia have shown that this compound can mitigate cognitive and memory deficits with an efficacy comparable to the established drug Rivastigmine[1][2][3]. Furthermore, this compound has been shown to have high blood-brain barrier (BBB) permeability and a favorable safety profile in vivo[1][2][3].
These characteristics make this compound a promising candidate for further investigation in rodent models of neurodegenerative diseases where cholinergic dysfunction and neuroinflammation are implicated, such as Alzheimer's disease.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action:
-
Butyrylcholinesterase (BuChE) Inhibition: By inhibiting BuChE, this compound increases the levels of the neurotransmitter acetylcholine (ACh) in the brain. This enhancement of cholinergic neurotransmission is crucial for cognitive processes, including learning and memory.
-
Anti-Neuroinflammatory Activity: this compound has been shown to suppress neuroinflammation, a key pathological feature of many neurodegenerative diseases.
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of Alzheimer's disease.
References
- 1. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Influence of an Acute Administration of Cannabidiol or Rivastigmine, Alone and in Combination, on Scopolamine-Provoked Memory Impairment in the Passive Avoidance Test in Mice [mdpi.com]
How to prepare BuChE-IN-10 for experimental use: solubility and formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and formulation of BuChE-IN-10 for experimental use. The included protocols offer step-by-step guidance for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a potent and selective butyrylcholinesterase (BuChE) inhibitor with anti-neuroinflammatory properties and high blood-brain barrier permeability. Its effective use in experimental settings is critically dependent on appropriate solvent selection and formulation.
Data Presentation: Solubility of this compound and a Related Analog
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | While specific quantitative data is not readily available, it is generally soluble in DMSO for stock solutions. |
| BuChE-IN-TM-10 (analog) | Dimethyl Sulfoxide (DMSO) | 5.48 mg/mL (10.99 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| This compound | Water | Insoluble or slightly soluble | |
| This compound | Ethanol | Insoluble or slightly soluble |
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Experimental Workflow: In Vitro Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of this compound on BuChE in vitro.
Materials:
-
This compound stock solution in DMSO
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
BuChE enzyme solution
-
Diluted this compound or vehicle (DMSO) control
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the BTCI substrate solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BuChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Formulation for Intraperitoneal (IP) Injection in Mice
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration in a mouse model of Alzheimer's disease.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)[4]
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Formulation Example (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
To prepare 1 mL of a 2.5 mg/mL working solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline and mix to obtain a clear and homogenous solution.
-
The final concentration of this compound will be 2.5 mg/mL. The formulation should be prepared fresh before each use.[5]
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing a this compound in vivo formulation.
Proposed Signaling Pathway of this compound in Neuroinflammation
BuChE inhibition is linked to the cholinergic anti-inflammatory pathway. By increasing acetylcholine (ACh) levels, BuChE inhibitors can modulate the inflammatory response in the brain, which is often mediated by microglia. This can lead to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in reducing neuroinflammation.
References
- 1. BuChE-IN-TM-10 | AChR | TargetMol [targetmol.com]
- 2. Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Selective Butyrylcholinesterase Inhibitors in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease (AD). In the healthy brain, acetylcholine (ACh), a crucial neurotransmitter for learning and memory, is primarily hydrolyzed by acetylcholinesterase (AChE). However, in the AD brain, AChE activity decreases while BuChE activity progressively increases, suggesting a more prominent role for BuChE in ACh hydrolysis and the cholinergic deficit observed in later stages of the disease.[1][2][3] Selective inhibition of BuChE, therefore, presents a promising strategy to enhance cholinergic neurotransmission and ameliorate cognitive deficits with potentially fewer peripheral side effects compared to non-selective or AChE-selective inhibitors.[1][3]
This document provides detailed application notes and generalized protocols for the use of selective BuChE inhibitors in animal models of cognitive enhancement. Due to the limited publicly available information on a specific compound designated "BuChE-IN-10," the following data and protocols are based on studies of other well-characterized selective BuChE inhibitors. Researchers should adapt and validate these protocols for their specific compound of interest.
Data Presentation: Pharmacological Profiles of Selective BuChE Inhibitors
The following tables summarize quantitative data for several selective BuChE inhibitors from published literature. This information can serve as a reference for compound selection and experimental design.
Table 1: In Vitro Inhibitory Activity of Selective BuChE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Reference |
| Cymserine Analog (PEC) | human BuChE | 0.03 | ~1000-fold | [2] |
| Compound 8 | human BuChE | 0.23 | >43-fold | [1] |
| Compound 18 | human BuChE | 0.15 | >66-fold | [1] |
| Compound 16 | human BuChE | 0.443 | >225-fold | [4] |
| ZINC390718 | human BuChE | 241.1 | 2.25-fold | [5] |
Table 2: In Vivo Efficacy of Selective BuChE Inhibitors in Animal Models
| Compound | Animal Model | Dosing Regimen | Observed Cognitive Enhancement | Reference |
| Cymserine Analog (PEC) | Aged Rats | 1.0 - 10 mg/kg i.p. | Improved performance in maze navigation. | [2] |
| Cymserine Analog (PEC) | Aβ(1-40)-injected Mice | 1.0 and 3.0 mg/kg, i.p. | Ameliorated cognitive dysfunction in the novel object recognition test. | [6] |
| Cymserine Analogs | Transgenic Mice (hAPP) | Not specified | Reduced brain β-amyloid peptide levels. | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of selective BuChE inhibitors and a typical experimental workflow for their evaluation in animal models.
Caption: Proposed signaling pathway of a selective BuChE inhibitor.
Caption: A typical experimental workflow for evaluating a BuChE inhibitor.
Caption: Logical relationships of a selective BuChE inhibitor's effects.
Experimental Protocols
The following are generalized protocols for inducing cognitive deficits in animal models and assessing the efficacy of a selective BuChE inhibitor. These should be optimized for the specific inhibitor and research question.
Scopolamine-Induced Amnesia Model (Acute Study)
This model is useful for assessing the effects of a compound on short-term memory and learning deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Selective BuChE inhibitor
-
Scopolamine hydrobromide
-
Vehicle for inhibitor (e.g., 0.9% saline, 10% DMSO in saline)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Protocol:
-
Habituation: Acclimate mice to the behavioral testing room and apparatus for 1-2 days prior to the experiment.
-
Drug Administration:
-
Administer the selective BuChE inhibitor at the desired doses (e.g., 1, 3, 10 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administer the vehicle to the control group.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the naive control group (which receives vehicle for both treatments).
-
-
Behavioral Testing: 30 minutes after scopolamine administration, begin the behavioral test (e.g., Y-maze spontaneous alternation, passive avoidance test).
-
Data Analysis: Record and analyze the relevant behavioral parameters (e.g., percentage of spontaneous alternation, step-through latency). Compare the performance of the inhibitor-treated groups to the scopolamine-treated control group.
Amyloid-β Induced Cognitive Deficit Model (Sub-chronic Study)
This model is relevant for studying the potential of a compound to mitigate cognitive deficits associated with amyloid pathology, a hallmark of Alzheimer's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aggregated Aβ(1-40) or Aβ(1-42) peptide
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
Selective BuChE inhibitor
-
Vehicle for inhibitor
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena, Morris water maze)
Protocol:
-
Aβ Preparation and Administration:
-
Prepare aggregated Aβ peptide according to established protocols.
-
Anesthetize mice and perform i.c.v. injection of aggregated Aβ (e.g., 5 µL of a 410 µM solution) or vehicle (for sham group) using a stereotaxic frame.
-
-
Drug Administration:
-
Beginning 24 hours after surgery, administer the selective BuChE inhibitor or vehicle daily for a specified period (e.g., 7-14 days).
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess learning and memory. For the Novel Object Recognition test:
-
Habituation: Allow mice to explore the empty arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set time.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
-
Data Analysis: Calculate the discrimination index (time spent with novel object / total exploration time). Compare the indices between the different treatment groups.
Transgenic Animal Models (Chronic Study)
Transgenic models, such as APP/PS1 or 5xFAD mice, which endogenously develop amyloid pathology, are valuable for long-term studies.[7][8][9][10]
Materials:
-
Transgenic mice (e.g., APP/PS1) and wild-type littermates
-
Selective BuChE inhibitor
-
Vehicle for inhibitor
-
Behavioral testing apparatus
Protocol:
-
Treatment Initiation: Begin chronic administration of the selective BuChE inhibitor or vehicle at an age before or at the onset of significant pathology (e.g., 3-6 months of age for APP/PS1 mice). Treatment can be administered in drinking water, food, or via regular injections.
-
Behavioral Testing: Conduct a battery of behavioral tests at different ages to assess the progression of cognitive decline (e.g., at 6, 9, and 12 months of age).
-
Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for biochemical (e.g., ACh levels, BuChE activity) and histological (e.g., amyloid plaque quantification) analyses.
-
Data Analysis: Analyze behavioral data longitudinally and correlate with post-mortem findings to assess the disease-modifying potential of the inhibitor.
Conclusion
Selective BuChE inhibitors represent a promising therapeutic avenue for cognitive enhancement, particularly in the context of Alzheimer's disease. The protocols and data presented here provide a framework for the preclinical evaluation of novel selective BuChE inhibitors. It is imperative that researchers carefully design and validate their studies, including dose-response assessments and appropriate control groups, to accurately determine the therapeutic potential of their specific compounds.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies [mdpi.com]
- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 8. Animal Models of Alzheimer’s Disease (AD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 9. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Application of BuChE-IN-10 in Neuroprotection Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-10, also identified as compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor with significant anti-neuroinflammatory properties. Its demonstrated efficacy in preclinical models of cognitive impairment suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound, focusing on its BuChE inhibitory activity, its ability to mitigate neuroinflammation, and its cognitive-enhancing effects in vivo.
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism. Firstly, as a potent BuChE inhibitor, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Secondly, it exhibits anti-neuroinflammatory activity by reducing the production of nitric oxide (NO), a key mediator of inflammation in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental planning.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | IC50 / % Inhibition | Reference |
| BuChE Inhibitory Activity | Equine (eqBuChE) | IC50 = 4.68 nM | |
| Human (huBuChE) | IC50 = 9.12 nM | ||
| Anti-Neuroinflammatory Activity | LPS-stimulated BV-2 microglia | NO Inhibition = 28.82% at 10 µM |
Table 2: In Vivo and Drug-like Properties of this compound
| Parameter | Assay | Result | Reference |
| Blood-Brain Barrier Permeability | PAMPA-BBB Assay | High Permeability | |
| Acute Toxicity | In vivo (mice) | LD50 > 1000 mg/kg | |
| Cognitive Improvement | Scopolamine-induced mouse model | Effective mitigation of cognitive and memory impairments |
Experimental Protocols
Herein are detailed protocols for the key experiments cited for the evaluation of this compound.
Protocol 1: Determination of BuChE Inhibitory Activity (Ellman's Assay)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
BuChE (from equine or human serum)
-
This compound (and other test compounds)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffered saline (PBS), pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in PBS.
-
Prepare a stock solution of DTNB (10 mM) in PBS.
-
Prepare a stock solution of BTCI (14 mM) in deionized water.
-
Prepare serial dilutions of this compound in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M PBS (pH 8.0)
-
10 µL of the test compound solution (this compound at various concentrations) or vehicle (for control).
-
10 µL of BuChE solution (final concentration of 1 U/mL).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM BTCI.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at regular intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Anti-Neuroinflammatory Activity (Nitric Oxide Assay in Microglia)
This protocol utilizes the Griess assay to measure nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a control group without LPS stimulation.
-
-
Griess Assay:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.
-
Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of nitric oxide inhibition relative to the LPS-stimulated control group.
-
Protocol 3: In Vivo Cognitive Enhancement (Scopolamine-Induced Amnesia Model)
This protocol describes a general workflow for assessing the pro-cognitive effects of this compound in a scopolamine-induced mouse model of cognitive impairment, often evaluated using tasks like the Morris water maze or Y-maze.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Animal tracking software
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., Vehicle control, Scopolamine control, this compound + Scopolamine, Positive control + Scopolamine).
-
-
Drug Administration:
-
Administer this compound (e.g., orally or via intraperitoneal injection) at the desired doses for a specified period (e.g., daily for 7 days).
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment, typically 30 minutes before the test. The vehicle control group receives saline.
-
-
Behavioral Testing (Example: Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days. Record the escape latency (time to find the platform) and path length using a tracking system.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
Compare the performance of the this compound treated group with the scopolamine control group to determine the extent of cognitive improvement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in enhancing cholinergic signaling.
Caption: Anti-neuroinflammatory action of this compound in microglia.
Caption: Experimental workflow for in vitro assays of this compound.
Caption: Experimental workflow for in vivo cognitive assessment.
Application Note: Assessing the Impact of BuChE-IN-10 on Amyloid-β Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques.[1] The aggregation of Aβ, particularly the formation of soluble oligomers and insoluble fibrils, is considered a central event in AD pathogenesis, leading to synaptic dysfunction and neuronal cell death.[1][2]
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze acetylcholine.[3] While AChE is predominant in the healthy brain, BuChE activity increases as AD progresses and is found associated with Aβ plaques.[4][5][6] Some studies suggest that BuChE may be involved in the maturation and transformation of Aβ plaques.[7][8] This makes BuChE a compelling therapeutic target for AD.
BuChE-IN-10 is a potent and selective butyrylcholinesterase inhibitor with a reported IC50 of 8.9 nM.[9] Preclinical studies have indicated that this compound can inhibit and even disaggregate Aβ aggregates, suggesting a potential disease-modifying role beyond symptomatic relief of cognitive decline.[9] This document provides detailed protocols for assessing the efficacy of this compound in modulating Aβ aggregation in vitro.
Proposed Mechanism of Action
The primary mechanism of this compound is the inhibition of butyrylcholinesterase. By blocking the enzymatic activity of BuChE associated with amyloid plaques, this compound is hypothesized to interfere with the process of Aβ fibrillization and plaque maturation. Some evidence suggests that BuChE, unlike AChE, may act as a negative modifier of Aβ aggregation.[10] However, its consistent colocalization with fibrillar plaques in AD brains suggests it plays a role in plaque development.[7] Therefore, inhibiting BuChE could disrupt this pathological interaction and reduce the overall Aβ burden.
References
- 1. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 6. Cholinesterases: new roles in brain function and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Acetylcholine Levels Following Butyrylcholinesterase (BuChE) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholine (ACh) is a critical neurotransmitter involved in a myriad of physiological processes, including learning, memory, and muscle contraction. The cholinergic hypothesis of neurodegenerative diseases, such as Alzheimer's disease, posits that a decline in cholinergic neurotransmission contributes to cognitive decline.[1] Two primary enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of ACh in the brain.[2] While AChE is the principal enzyme responsible for ACh degradation at synaptic clefts in a healthy brain, the role of BuChE becomes increasingly significant in the diseased state, such as in advanced Alzheimer's disease, where AChE levels progressively decrease and BuChE activity remains stable or increases.[2][3][4]
Consequently, selective inhibition of BuChE has emerged as a promising therapeutic strategy to elevate ACh levels and ameliorate cognitive deficits, potentially with fewer cholinergic side effects than non-selective cholinesterase inhibitors.[2][5] "BuChE-IN-10" represents a novel, highly selective inhibitor of BuChE. These application notes provide detailed protocols for quantifying the subsequent changes in acetylcholine levels following treatment with this compound, utilizing common biochemical and analytical techniques.
Signaling Pathway of Acetylcholine Regulation by Cholinesterases
Caption: Cholinergic synapse showing acetylcholine release, receptor binding, and hydrolysis by AChE and BuChE, with selective inhibition of BuChE by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from various acetylcholine measurement techniques following treatment with a selective BuChE inhibitor.
Table 1: In Vitro BuChE Inhibition and Assay Detection Ranges
| Parameter | Value | Technique | Reference |
| This compound (proxy: Cmpd 16) IC₅₀ (huBuChE) | 0.443 µM | Ellman's Assay | [2] |
| This compound (proxy: Cmpd 16) IC₅₀ (huAChE) | > 10 µM | Ellman's Assay | [2] |
| Colorimetric ACh Assay Linear Range | 10 - 200 µM | Plate Reader | [6][7] |
| Fluorometric ACh Assay Linear Range | 0.4 - 10 µM | Plate Reader | [6][7] |
| ELISA ACh Assay Sensitivity | 9.38 pg/mL | Plate Reader | |
| ELISA ACh Assay Standard Curve Range | 15.63 - 1000 pg/mL | Plate Reader |
Table 2: Expected Changes in Acetylcholine Levels Post-BuChE Inhibition
| Sample Type | Treatment Group | Expected ACh Change | Measurement Technique |
| Rodent Brain Microdialysate | Vehicle Control | Baseline Levels | HPLC-ECD |
| Rodent Brain Microdialysate | This compound | Significant Increase | HPLC-ECD |
| Brain Tissue Homogenate | Vehicle Control | Baseline Levels | ELISA / Fluorescence Assay |
| Brain Tissue Homogenate | This compound | Significant Increase | ELISA / Fluorescence Assay |
| Cell Culture Supernatant | Vehicle Control | Baseline Levels | ELISA / Fluorescence Assay |
| Cell Culture Supernatant | This compound | Moderate Increase | ELISA / Fluorescence Assay |
Experimental Protocols
Protocol 1: In Vivo Microdialysis and HPLC-ECD for Brain Acetylcholine Measurement
This protocol is designed to measure extracellular acetylcholine levels in the brain of freely moving rodents.[8][9][10][11]
Caption: Workflow for in vivo microdialysis to measure brain acetylcholine levels.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detector (HPLC-ECD)[12]
-
Reverse-phase C18 column
-
Post-column immobilized enzyme reactor (IMER) containing AChE and choline oxidase
-
Mobile phase (e.g., sodium phosphate buffer with a pairing agent)
-
Acetylcholine and choline standards
Procedure:
-
Surgical Implantation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the cannula assembly to the skull using dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis:
-
On the day of the experiment, place the animal in a freely moving behavior box.
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes) for at least 2 hours.
-
Administer this compound via the desired route (e.g., intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Continue collecting dialysate samples for several hours post-treatment.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system. The mobile phase separates acetylcholine and choline on the reverse-phase column.[12]
-
After separation, the eluent passes through the IMER. ACh is hydrolyzed to choline by AChE, and then all choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).[12]
-
The H₂O₂ is detected by the electrochemical cell.
-
Inject a small volume of each dialysate sample into the HPLC system.
-
Create a standard curve using known concentrations of acetylcholine.
-
Calculate the acetylcholine concentration in the samples by comparing their peak heights/areas to the standard curve.
-
Protocol 2: Fluorometric Assay for Acetylcholine in Brain Tissue Homogenates
This protocol details the measurement of total acetylcholine content in brain tissue using a commercial fluorescence-based assay kit.[6][7][13]
Caption: Workflow for the fluorometric measurement of acetylcholine in brain tissue.
Materials:
-
Fluorometric Acetylcholine Assay Kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, or BioAssay Systems) containing:[6][7][13]
-
Assay Buffer
-
Acetylcholinesterase (AChE)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Acetylcholine Standard
-
-
Black 96-well microplate
-
Microplate reader with fluorescence capabilities
-
Tissue homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation:
-
Treat animals with this compound or vehicle control.
-
At the desired time point, euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue sample in the provided Assay Buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.
-
Carefully collect the supernatant for the assay.
-
-
Assay Procedure:
-
Prepare a standard curve by diluting the Acetylcholine Standard in Assay Buffer to concentrations ranging from 0 to 10 µM (or as recommended by the kit).[6]
-
Pipette 20-50 µL of each standard and sample supernatant into separate wells of a black 96-well plate.
-
Prepare the Working Reagent by mixing the AChE, Choline Oxidase, HRP, and the fluorescent probe in Assay Buffer according to the kit's instructions.
-
Add the Working Reagent to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[6]
-
Subtract the fluorescence value of the zero standard (blank) from all other readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the acetylcholine concentration in the samples from the standard curve. Account for any dilution factors used during sample preparation.
-
Protocol 3: Acetylcholine ELISA
This protocol describes the use of a competitive ELISA to quantify acetylcholine.[14][15]
Materials:
-
Acetylcholine ELISA Kit (e.g., from Novus Biologicals, Elabscience, or Thermo Fisher Scientific) containing:[14][15]
-
ACh pre-coated 96-well plate
-
ACh Standard
-
Biotinylated anti-ACh antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample homogenates or fluids prepared as in Protocol 2.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves diluting concentrated buffers and antibodies.
-
-
Assay Procedure:
-
Add ACh standards and samples to the wells of the ACh-coated microplate.
-
Add the biotinylated anti-ACh antibody to each well. In this competitive format, the antibody will bind to either the ACh in the sample/standard or the ACh coated on the plate.
-
Incubate as specified in the protocol (e.g., 1-2 hours at 37°C).
-
Wash the plate several times with Wash Buffer to remove unbound antibody and sample components.
-
Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated antibody that is captured on the plate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB Substrate to each well. The HRP enzyme will catalyze a color change.
-
Incubate until sufficient color development is observed.
-
Add Stop Solution to quench the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm.
-
The absorbance is inversely proportional to the amount of ACh in the sample.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Calculate the ACh concentration of the samples from the standard curve.
-
Conclusion
The selection of an appropriate technique for measuring acetylcholine levels following treatment with a BuChE inhibitor like this compound depends on the specific research question, the sample type, and the required sensitivity. In vivo microdialysis provides dynamic information on extracellular ACh in specific brain regions of behaving animals, making it a powerful tool for correlating neurochemical changes with behavior. In contrast, fluorescence-based assays and ELISAs are high-throughput methods suitable for quantifying total ACh levels in tissue homogenates, cell cultures, or other biological fluids. By following these detailed protocols, researchers can effectively evaluate the pharmacodynamic effects of novel BuChE inhibitors on cholinergic neurotransmission.
References
- 1. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]
- 9. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Acetylcholine ELISA Kits [thermofisher.com]
- 15. ACH(Acetylcholine) ELISA Kit - Elabscience® [elabscience.com]
Step-by-Step Guide for the Synthesis of BuChE-IN-10 and its Derivatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of BuChE-IN-10, a potent and selective butyrylcholinesterase (BuChE) inhibitor, and its derivatives. The protocols outlined below are based on established synthetic methodologies and are intended for research and development purposes.
Introduction
Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target for neurodegenerative diseases, particularly in the advanced stages of Alzheimer's disease.[1] this compound (also referred to as compound 7p in some literature) is a pyranone-carbamate derivative that has demonstrated potent and selective inhibition of BuChE, along with anti-neuroinflammatory properties.[1] The synthesis of this compound and its analogs allows for further investigation into their therapeutic potential and structure-activity relationships.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and some of its derivatives against equine BuChE (eqBuChE) and human BuChE (huBuChE).
| Compound | R Group | eqBuChE IC₅₀ (nM)[1] | huBuChE IC₅₀ (nM)[1] |
| This compound (7p) | -CH₃ | 4.68 | 9.12 |
| 7l | H | 8.10 | 6.93 |
| 7m | -CH₂OH | 5.22 | 16.53 |
| 7n | -CH₂Ph | 18.95 | 39.43 |
| 7o | -CH₂-furan | 19.19 | 37.95 |
Signaling Pathway of Cholinesterase Inhibition
The primary mechanism of action for BuChE inhibitors like this compound is the prevention of the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting BuChE, these compounds increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
Caption: Mechanism of BuChE Inhibition by this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that begins with the formation of a pyranone core, followed by functionalization and a final coupling reaction to introduce the carbamate moiety.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)
This protocol describes the synthesis of the pyranone core structure.
Materials:
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of ethyl acetoacetate (1 equiv.) in dichloromethane, add polyphosphoric acid (10 equiv. by weight).
-
Heat the mixture to reflux (approximately 40-45 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.
Protocol 2: Synthesis of this compound (Compound 7p)
This protocol outlines the final steps for the synthesis of this compound from the pyranone intermediate. The procedure is adapted from the general method described for the synthesis of pyranone-carbamate derivatives.[1]
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate
-
Acetonitrile
-
Methyl iodide
-
Potassium carbonate
-
(4-(N,N-dimethylcarbamoyloxy)phenyl)boronic acid
-
Palladium(II) acetate
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Celite
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Detailed Experimental Workflow:
References
Troubleshooting & Optimization
Troubleshooting BuChE-IN-10 Solubility for In Vivo Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the butyrylcholinesterase inhibitor BuChE-IN-10 in in vivo experiments, achieving optimal solubility and a stable formulation is critical for reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro and the initial preparation of a stock solution for in vivo studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is advisable to first dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
Q2: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A2: This is a common issue when working with hydrophobic compounds like this compound. Direct dilution of a DMSO stock into aqueous solutions can cause the compound to crash out of solution. To avoid this, it is recommended to use a formulation approach involving co-solvents and/or surfactants. A step-wise dilution process is often necessary.
Q3: What are some standard formulations for administering this compound in vivo?
A3: Due to its low water solubility, this compound typically requires a formulation that enhances its solubility and stability in a vehicle suitable for animal administration. Common formulations include co-solvent systems, suspensions, and lipid-based vehicles. The choice of formulation often depends on the route of administration (e.g., oral, intravenous, intraperitoneal).
Troubleshooting Guide
Issue 1: Precipitate formation during formulation preparation.
Cause: The compound's solubility limit is exceeded in the chosen vehicle or during the dilution process.
Solution:
-
Optimize the Co-Solvent System: Gradually add co-solvents like PEG300 and surfactants like Tween 80 to the DMSO stock solution before adding the final aqueous component (e.g., saline or PBS). This creates a more stable microenvironment for the hydrophobic compound.
-
Test Different Vehicles: If a clear solution is not achievable, consider creating a suspension. Vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) can be effective for oral administration.[1]
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension. However, be cautious with temperature-sensitive compounds.
-
Warm the Vehicle: Gently warming the vehicle (e.g., saline, PEG300) can sometimes improve solubility. Ensure the final formulation is cooled to the appropriate temperature before administration.
Issue 2: Inability to achieve the desired final concentration for dosing.
Cause: The required dose exceeds the solubility of this compound in a practical injection volume.
Solution:
-
Increase the Concentration of Solubilizing Agents: The proportion of co-solvents and surfactants in the formulation can be adjusted. However, it is crucial to stay within the tolerated limits for the specific animal model and route of administration to avoid toxicity.
-
Consider a Suspension: A suspension can allow for a higher concentration of the compound to be administered compared to a solution. Ensure the suspension is homogenous to guarantee consistent dosing.
-
Split the Dose: If a high concentration is not feasible in a single injection volume, consider administering the total dose in two separate injections at different sites, if the experimental design allows.
-
Explore Alternative Formulations: Lipid-based formulations, such as those using corn oil, can sometimes accommodate higher concentrations of hydrophobic compounds.[1]
Quantitative Data Summary
For easy comparison, the following tables summarize common formulation components and their typical concentration ranges for in vivo studies with poorly soluble compounds.
Table 1: Common Solvents and Excipients for In Vivo Formulation
| Component | Role | Typical Concentration Range | Notes |
| DMSO | Primary Solvent | 1-10% | Keep to a minimum due to potential toxicity at higher concentrations. |
| PEG300 / PEG400 | Co-solvent | 10-40% | Helps to keep the compound in solution when diluted. |
| Tween 80 / Polysorbate 80 | Surfactant/Emulsifier | 1-10% | Improves stability and prevents precipitation. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% | Used to create uniform suspensions for oral administration. |
| Corn Oil | Lipid Vehicle | Up to 90% | Suitable for subcutaneous or oral administration of highly lipophilic compounds. |
| Saline / PBS | Aqueous Vehicle | q.s. to 100% | The final diluent after the compound is stabilized with co-solvents. |
Table 2: Example In Vivo Formulations
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intravenous, Intraperitoneal | A common co-solvent system for achieving a clear solution. |
| 10% DMSO, 90% Corn Oil | Subcutaneous, Oral | Suitable for compounds that are highly soluble in oil. |
| 0.5% CMC-Na in ddH₂O | Oral | Forms a suspension. Requires continuous mixing during administration. |
Note: These are starting points. The optimal formulation for this compound may require empirical testing.[1]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (1 mg/mL)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a 10 mg/mL stock solution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound/DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing to bring the final volume to 1 mL. The final concentration will be 1 mg/mL.
Protocol 2: Preparation of a Suspension Formulation (2.5 mg/mL)
-
Prepare a 0.5% (w/v) solution of CMC-Na in deionized water. Stir until fully dissolved.
-
Weigh 250 mg of this compound.
-
Gradually add the this compound powder to 100 mL of the 0.5% CMC-Na solution while stirring continuously to create a 2.5 mg/mL suspension.[1]
-
Use a magnetic stirrer to ensure the suspension remains homogeneous during dosing.
Visualizations
Caption: A typical experimental workflow for preparing and administering this compound for in vivo studies.
Caption: A decision-making diagram for troubleshooting precipitation issues with this compound formulations.
Caption: The mechanism of action of this compound in inhibiting acetylcholine hydrolysis by butyrylcholinesterase.
References
Technical Support Center: Optimizing BuChE-IN-10 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for BuChE-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting to minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as compound 7p, is a potent and selective inhibitor of butyrylcholinesterase (BuChE).[1][2] Its primary mechanism of action is to block the activity of BuChE, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting BuChE, this compound increases acetylcholine levels in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.[1][2] Additionally, this compound has demonstrated anti-neuroinflammatory properties.[1][2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
These values indicate that this compound is a highly potent inhibitor of butyrylcholinesterase.
Q3: Is this compound selective for BuChE over Acetylcholinesterase (AChE)?
Yes, this compound is reported to be a selective BuChE inhibitor with weaker activity against AChE.[1] However, a specific IC50 value for AChE has not been reported in the available literature. To quantitatively determine the selectivity, it is recommended to perform an in-house acetylcholinesterase inhibition assay. The selectivity index (SI) can then be calculated as follows:
SI = IC50 (AChE) / IC50 (huBuChE)
A higher SI value indicates greater selectivity for BuChE.
Q4: What are the potential off-target effects of cholinesterase inhibitors?
Off-target effects of cholinesterase inhibitors are often related to the inhibition of acetylcholinesterase (AChE) in the peripheral nervous system. These can include:
-
Gastrointestinal effects: Nausea, vomiting, diarrhea, and abdominal pain.
-
Cardiovascular effects: Bradycardia (slow heart rate) and syncope (fainting).
-
Other effects: Muscle cramps, insomnia, and urinary incontinence.
Since this compound is a selective BuChE inhibitor, it is expected to have a more favorable safety profile with fewer AChE-related side effects compared to non-selective or dual inhibitors.[1]
Q5: What is the known safety profile of this compound?
In vivo studies in mice have shown that this compound has a good safety profile. An acute toxicity assay determined the LD50 (lethal dose, 50%) to be greater than 1000 mg/kg, indicating low acute toxicity.[1]
Troubleshooting Guides
Issue 1: Observing unexpected side effects in animal models (e.g., salivation, tremors, diarrhea).
-
Possible Cause: These effects are characteristic of cholinergic overstimulation, likely due to the inhibition of acetylcholinesterase (AChE). Although this compound is selective for BuChE, at higher concentrations, it may begin to inhibit AChE.
-
Troubleshooting Steps:
-
Determine the AChE IC50: If not already known, perform an in vitro AChE inhibition assay to determine the IC50 value for this compound against AChE. This will allow you to calculate the selectivity index.
-
Dose-Response Study: Conduct a dose-response study in your animal model, starting with a lower dose and gradually increasing it. Carefully monitor for the onset of cholinergic side effects and correlate this with the administered dose.
-
Plasma Concentration Analysis: If possible, measure the plasma concentration of this compound at different doses to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship for both the desired efficacy and the observed side effects.
-
Adjust Dosage: Based on the dose-response data, select a dosage that provides the desired therapeutic effect while remaining below the threshold that elicits significant cholinergic side effects.
-
Issue 2: Lack of efficacy in an in vivo experiment.
-
Possible Cause: The administered dose may be too low to achieve a sufficient concentration of this compound at the target site (e.g., the brain).
-
Troubleshooting Steps:
-
Verify BBB Penetration: this compound has been shown to have high blood-brain barrier (BBB) permeability in the PAMPA-BBB assay.[1] However, it is advisable to confirm brain penetration in your specific animal model and experimental conditions if possible.
-
Dose Escalation: Systematically increase the dose of this compound in your experimental cohort. Monitor for the desired therapeutic effect at each dose level.
-
Route of Administration: Ensure the chosen route of administration is appropriate for the compound and the experimental model. Consider alternative routes if absorption or distribution is a concern.
-
Formulation: Verify the stability and solubility of this compound in your chosen vehicle. Improper formulation can lead to poor bioavailability.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (BuChE) | 4.68 nM | Equine Serum | [1][2] |
| 9.12 nM | Human Serum | [1][2] | |
| IC50 (AChE) | Not Reported | - | - |
| LD50 (Acute Toxicity) | > 1000 mg/kg | Mice | [1] |
| Anti-neuroinflammatory Activity (NO inhibition) | 28.82% at 10 µM | In vitro (LPS-induced BV2 cells) | [1] |
Experimental Protocols
Protocol 1: Determination of Cholinesterase Inhibitory Activity (Ellman's Assay)
This protocol is a modified version of the Ellman's method for determining the IC50 values of this compound against BuChE and AChE.
Materials:
-
Butyrylcholinesterase (from equine or human serum) or Acetylcholinesterase (from electric eel)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine chloride (BTC) or Acetylthiocholine chloride (ATC)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (BuChE or AChE).
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (BTC for BuChE or ATC for AChE) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as thiocholine, a product of the enzymatic reaction, reacts with DTNB.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
This assay predicts the passive diffusion of a compound across the BBB.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a filter membrane)
-
Brain lipid solution (e.g., porcine brain lipid extract)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
Analysis system (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution.
-
Prepare a solution of this compound in PBS (the donor solution).
-
Fill the acceptor plate wells with fresh PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) where:
-
[drug]acceptor is the concentration in the acceptor well
-
[drug]equilibrium is the concentration at equilibrium
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
A is the area of the membrane
-
t is the incubation time
-
Protocol 3: Acute Toxicity Study in Mice
This protocol provides a general guideline for assessing the acute toxicity of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil with appropriate solubilizers)
-
Mice (specify strain, age, and sex)
-
Administration equipment (e.g., oral gavage needles)
Procedure:
-
Divide the mice into several groups, including a control group that receives only the vehicle.
-
Administer a single dose of this compound to each experimental group via the desired route (e.g., oral gavage). Use a range of doses, including doses significantly higher than the anticipated therapeutic dose.
-
Observe the animals continuously for the first few hours after administration and then periodically for up to 14 days.
-
Record any signs of toxicity, such as changes in behavior, appearance, motor activity, and physiological parameters.
-
Record the number of mortalities in each group.
-
At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to examine for any tissue abnormalities.
-
The LD50 value can be estimated using appropriate statistical methods (e.g., probit analysis).
Visualizations
References
Addressing stability challenges of BuChE-IN-10 in solution
Technical Support Center: BuChE-IN-10
This technical support center provides guidance on addressing the stability challenges of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Due to its low water solubility, dissolving it directly in aqueous buffers is not advised. For detailed steps, please refer to the "Experimental Protocols" section.
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. Please refer to the storage conditions summarized in the data table below. Storing solutions in small aliquots at -80°C is recommended to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: When stored in a suitable solvent such as DMSO at -80°C, this compound is stable for at least 6 months.[1] At -20°C, stability is maintained for at least one month.[1] Stability in aqueous solutions, especially at physiological pH and temperature, is expected to be significantly lower. It is recommended to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock.
Q4: Can I dissolve this compound directly in water or PBS?
A4: this compound has low water solubility.[1] Direct dissolution in aqueous buffers is not recommended as it may lead to precipitation or incomplete dissolution. A concentrated stock solution should first be prepared in DMSO.
Q5: For in vivo studies, how should I formulate this compound?
A5: For in vivo applications, a common approach is to first dissolve this compound in DMSO and then dilute this stock solution into a vehicle suitable for injection, such as a mixture of Tween 80 and saline, or corn oil.[1] It is crucial to test the formulation on a small scale first to ensure solubility and prevent precipitation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in its solid form and in solution, based on supplier data sheets.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1] |
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Question: I dissolved this compound in my aqueous buffer, and the solution is not clear. What should I do?
-
Answer: This is likely due to the low aqueous solubility of the compound.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all samples, including controls.
-
Pro-Tip: For dilutions, add the DMSO stock into the aqueous buffer, not the other way around. This helps prevent the compound from "crashing out" of the solution.
-
Issue 2: I am observing a loss of compound activity over time in my experiments.
-
Question: My experimental results are inconsistent, and I suspect the compound is degrading in my assay medium. How can I confirm this and what can I do?
-
Answer: this compound, being a pyranone-carbamate derivative, may be susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH or at elevated temperatures.
-
Confirmation: The most reliable way to confirm degradation is through an analytical method like High-Performance Liquid Chromatography (HPLC). You can monitor the peak corresponding to this compound over time under your experimental conditions. A decrease in the peak area and the appearance of new peaks would indicate degradation.
-
Mitigation Strategies:
-
Minimize Time in Aqueous Solution: Prepare fresh dilutions of this compound from your DMSO stock immediately before each experiment. Do not store the compound in aqueous buffers.
-
Control pH: If your experimental conditions allow, maintain the pH of your solution as close to neutral as possible. Hydrolysis of carbamates can be accelerated at acidic or basic pH.
-
Control Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions. Avoid prolonged incubation at 37°C unless required by the experimental protocol.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Workflow for troubleshooting this compound stability.
Potential Degradation Pathway
As a pyranone-carbamate derivative, this compound may be susceptible to hydrolysis. The diagram below illustrates a generalized, hypothetical hydrolysis pathway for the carbamate functional group. This is a theoretical representation, and the actual degradation products may vary.
Caption: Hypothetical hydrolysis pathway for a carbamate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 369.41 g/mol .[1]
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg (0.001 g): Volume (µL) = (0.001 / (369.41 * 0.01)) * 1,000,000 ≈ 270.7 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.
-
Storage: Aliquot the stock solution into small-volume, amber glass or polypropylene tubes to minimize exposure to light and to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: General Method for Assessing Compound Stability using HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase, column, and gradient may need to be optimized for this compound.
-
Objective: To determine the stability of this compound in a specific solution (e.g., cell culture medium, assay buffer) over time.
-
Materials:
-
This compound DMSO stock solution (10 mM).
-
Test solution (e.g., PBS, pH 7.4).
-
HPLC system with a UV detector and a suitable C18 column.
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid).
-
-
Procedure: a. Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A good starting point is a gradient elution from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 15-20 minutes. The UV detector wavelength should be set to the absorbance maximum of the compound. b. Sample Preparation (T=0):
- Prepare the test sample by diluting the this compound DMSO stock into the test solution to the final desired concentration (e.g., 10 µM).
- Immediately after preparation, inject an aliquot of this solution onto the HPLC system. This serves as the time-zero (T=0) reference. Record the peak area of this compound. c. Incubation:
- Incubate the remaining test sample under the desired experimental conditions (e.g., in a 37°C incubator). d. Time-Point Analysis:
- At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the incubated sample and inject it onto the HPLC.
- Record the peak area of this compound at each time point.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot the % Remaining versus time to visualize the degradation kinetics. The appearance of new peaks in the chromatogram can provide insight into potential degradation products.
-
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of BuChE-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the blood-brain barrier (BBB) penetration of the butyrylcholinesterase inhibitor, BuChE-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1][2] To effectively deliver this compound to its target in the brain, it must be able to traverse this barrier. Factors that can limit BBB penetration include low lipophilicity, high molecular weight, hydrogen bonding capacity, and recognition by efflux transporters at the BBB.[2][3]
Q2: What are the general strategies to enhance the BBB penetration of small molecules like this compound?
There are several strategies to improve the delivery of drugs across the BBB, which can be broadly categorized as:
-
Invasive methods: These involve transiently disrupting the BBB, for instance, through the use of osmotic agents like mannitol or focused ultrasound.[4][5] However, these methods carry risks and are not always clinically feasible.
-
Non-invasive methods: These are generally preferred and include:
-
Drug Modification: Modifying the chemical structure of this compound to create more lipophilic analogs or prodrugs that can more readily diffuse across the BBB.[4]
-
Carrier-Mediated Transport: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles.[6][7][8]
-
Receptor-Mediated Transcytosis (RMT): Decorating the surface of nanocarriers with ligands that bind to specific receptors on the BBB endothelial cells, such as the transferrin receptor or glucose transporter 1 (GLUT1), to trigger transport across the barrier.[9][10]
-
Alternative Routes of Administration: Utilizing the intranasal route to bypass the BBB and deliver the drug directly to the CNS via the olfactory and trigeminal nerves.[4][11]
-
Troubleshooting Guides
Issue 1: Poor in vivo brain uptake of this compound despite good in vitro permeability.
Possible Cause: Active efflux by transporters at the BBB, such as P-glycoprotein (P-gp), can pump the compound back into the bloodstream, limiting its net accumulation in the brain.[1][4]
Troubleshooting Steps:
-
Assess P-gp Liability: Conduct an in vitro P-gp substrate assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). A high efflux ratio indicates that this compound is a substrate for P-gp.
-
Co-administration with a P-gp Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to see if brain concentrations increase. Note that this approach has translational challenges due to the risk of systemic toxicity from inhibiting P-gp in other tissues.
-
Formulation in Nanoparticles: Encapsulating this compound in nanoparticles can shield it from P-gp recognition and enhance its brain penetration.[7]
Hypothetical Data on P-gp Efflux Inhibition:
| Formulation | Brain Concentration (ng/g) at 2h post-dose | Fold Increase |
| This compound (solution) | 15 | - |
| This compound + Verapamil | 45 | 3.0 |
| This compound (Liposomal) | 60 | 4.0 |
Issue 2: Low encapsulation efficiency of this compound in liposomes.
Possible Cause: Mismatch between the physicochemical properties of this compound (e.g., hydrophilicity/lipophilicity) and the lipid composition of the liposomes.
Troubleshooting Steps:
-
Optimize Lipid Composition:
-
For a hydrophilic this compound, use a formulation with a larger aqueous core.
-
For a lipophilic this compound, incorporate lipids that can better accommodate the drug within the bilayer.
-
-
Modify the Drug: If feasible, create a more lipophilic prodrug of this compound to improve its incorporation into the lipid bilayer.
-
Vary the Encapsulation Method: Experiment with different liposome preparation techniques such as thin-film hydration, reverse-phase evaporation, or microfluidics, as each can yield different encapsulation efficiencies depending on the drug properties.
Issue 3: Nanoparticle-formulated this compound shows rapid clearance from circulation.
Possible Cause: The reticuloendothelial system (RES), primarily in the liver and spleen, can quickly clear nanoparticles from the bloodstream, reducing the amount available to cross the BBB.
Troubleshooting Steps:
-
PEGylation: Modify the surface of the nanoparticles with polyethylene glycol (PEG). This "stealth" coating reduces opsonization and subsequent uptake by the RES, thereby increasing circulation time.[7]
-
Optimize Particle Size: Aim for a particle size in the range of 100-200 nm. Particles that are too large are more rapidly cleared by the RES.
-
Surface Charge Modification: A neutral or slightly negative surface charge can also help to reduce RES uptake compared to highly charged nanoparticles.
Hypothetical Data on PEGylation Effect on Pharmacokinetics:
| Formulation | Half-life (hours) | Area Under the Curve (AUC) (ng*h/mL) |
| This compound Nanoparticles | 1.5 | 1500 |
| PEGylated this compound Nanoparticles | 8.0 | 9000 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Drug Addition: Add this compound to the lipid solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro BBB Model Permeability Assay
-
Cell Culture: Culture brain capillary endothelial cells (e.g., hCMEC/D3) on permeable filter inserts (e.g., Transwell®) until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Dosing: Add the this compound formulation (e.g., solution, liposomes) to the apical (luminal) chamber of the Transwell® insert.
-
Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the endothelial monolayer.
Visualizations
Caption: Experimental workflow for developing and testing a BBB-penetrating formulation of this compound.
References
- 1. Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for enhanced gene delivery to the central nervous system - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01125A [pubs.rsc.org]
- 10. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: BuChE-IN-10 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of BuChE-IN-10, a potent butyrylcholinesterase (BuChE) inhibitor. While specific protocols may vary, this guide addresses common challenges encountered during the synthesis of small molecule inhibitors and their subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a synthetic small molecule inhibitor. Its synthesis typically involves a multi-step process, which may include reactions such as nucleophilic substitution, amide coupling, and cyclization reactions to construct the core scaffold and introduce key functionalities for BuChE inhibition. A generalized synthetic workflow is outlined below.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials and reagents, and the exclusion of atmospheric moisture and oxygen, especially for sensitive reagents. Inconsistent control of these parameters can lead to low yields and the formation of impurities.
Q3: I am observing a low yield for my synthesis. What are the potential causes and solutions?
A3: Low yields can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended solutions, covering aspects from reaction conditions to reagent quality.
Q4: What are the common impurities encountered during the synthesis and how can they be minimized?
A4: Common impurities may include unreacted starting materials, side-products from competing reactions, or degradation products. Minimizing impurities can be achieved by optimizing reaction conditions (e.g., temperature, stoichiometry of reactants), using high-purity reagents and solvents, and performing the reaction under an inert atmosphere if any of the components are air-sensitive.
Q5: Which purification methods are most effective for this compound?
A5: The choice of purification method depends on the physicochemical properties of this compound and its impurities. Common techniques for small molecule inhibitors include flash column chromatography, preparative thin-layer chromatography (TLC), crystallization, and recrystallization. For challenging separations, high-performance liquid chromatography (HPLC) may be necessary.
Q6: How can I confirm the identity and purity of the synthesized this compound?
A6: The identity and purity of the final compound should be confirmed using a combination of analytical techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, and HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded reagents. | Use fresh, high-purity reagents. Check the quality of reagents if they have been stored for a long time. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Presence of inhibitors or contaminants. | Ensure all glassware is clean and dry. Use purified solvents. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. | |
| Presence of moisture or air for sensitive reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Product Degradation | Instability of the product under reaction or work-up conditions. | Modify the work-up procedure to be milder (e.g., avoid strong acids or bases). Purify the product as quickly as possible after the reaction is complete. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the mobile phase through systematic TLC trials with different solvent mixtures to achieve good separation (Rf values between 0.2 and 0.5). |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Irregular column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Product Co-elutes with Impurities | Similar polarity of the product and impurity. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC with a different column chemistry. |
| Low Recovery from Column | Product is strongly adsorbed to the stationary phase. | Use a more polar solvent system to elute the compound. Adding a small percentage of a modifier like acetic acid or triethylamine to the eluent can sometimes help. |
| Product is unstable on the stationary phase. | Deactivate the stationary phase (e.g., by adding a small amount of triethylamine to the slurry for basic compounds on silica gel) or switch to a less acidic stationary phase. | |
| Difficulty in Crystallization | Solution is too dilute or too concentrated. | Optimize the concentration of the solution. |
| Presence of impurities that inhibit crystal formation. | Further purify the compound by another method (e.g., chromatography) before attempting crystallization. | |
| Incorrect solvent for crystallization. | Screen a variety of solvents or solvent mixtures to find a suitable system where the compound has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of this compound
-
Slurry Preparation: A slurry of silica gel in the chosen mobile phase (determined by TLC analysis) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure. The packed bed should be uniform and free of cracks or air bubbles.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
Caption: Generalized synthetic workflow for this compound.
Technical Support Center: BuChE-IN-10 & Cell Culture Applications
This technical support center provides guidance for researchers using BuChE-IN-10 in cell culture experiments. The following information is designed to help mitigate potential cytotoxicity and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to many cell lines.[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q2: I am observing unexpected cell death after treating my cells with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be at a toxic level.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides butyrylcholinesterase (BuChE), leading to unintended cytotoxic responses.
-
Compound Instability: The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q3: How can I determine a non-toxic working concentration for this compound in my cell line?
A3: It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range. This typically involves treating your cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using assays such as MTT, XTT, or LDH release.
Q4: Can this compound interfere with common cell viability assays?
A4: Like many small molecules, this compound could potentially interfere with the reagents or enzymatic reactions of colorimetric or fluorometric viability assays. To rule out any interference, it is advisable to run a control experiment where the compound is added to cell-free medium containing the assay reagents to check for any direct reaction.
Troubleshooting Guide: Mitigating Cytotoxicity
This guide provides a systematic approach to identifying and resolving issues of cytotoxicity observed during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Significant cell death observed at all tested concentrations. | High final concentration of the solvent (e.g., DMSO). | Prepare a higher concentration stock solution of this compound in DMSO to minimize the volume added to the cell culture medium. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control. |
| Cell viability decreases in a dose-dependent manner. | Direct cytotoxicity of this compound. | Determine the IC50 value for cytotoxicity and select a working concentration well below this value for your functional assays. Consider reducing the treatment duration. |
| Cell morphology changes (e.g., rounding, detachment) after treatment. | Induction of apoptosis or other cellular stress pathways. | Perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining. Investigate markers of cellular stress, such as reactive oxygen species (ROS) production. |
| Precipitation of the compound is observed in the culture medium. | Poor solubility of this compound at the working concentration. | Prepare fresh dilutions from the DMSO stock immediately before use. Avoid storing diluted aqueous solutions. If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 in the medium, though its effects on your cells should be validated. |
| Inconsistent results between experiments. | Variability in cell seeding density, reagent preparation, or incubation times. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency at the time of treatment. Prepare fresh reagents for each experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
White-walled 96-well cell culture plates (for luminescence-based assays)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence signals from treated cells to the vehicle control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
Caption: Intrinsic apoptosis pathway potentially activated by cellular stress.
References
Refining experimental protocols for consistent results with BuChE-IN-10
Welcome to the technical resource center for BuChE-IN-10. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers achieve consistent and reliable results with this potent and selective butyrylcholinesterase (BuChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of butyrylcholinesterase (BuChE).[1][2] Its primary mechanism is to block the enzymatic activity of BuChE, an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh).[3][4] In conditions like late-stage Alzheimer's disease, BuChE activity increases and plays a more significant role in ACh regulation.[3][5] By inhibiting BuChE, this compound increases the levels and duration of action of ACh in the brain, which is a key therapeutic strategy for Alzheimer's disease.[6][7] The compound has also been noted for its anti-neuroinflammatory properties and high permeability across the blood-brain barrier (BBB).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. As a powder, it is stable for up to 3 years at -20°C and 2 years at 4°C.[1] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: How selective is this compound for BuChE over Acetylcholinesterase (AChE)?
A3: While specific selectivity ratios for this compound are not detailed in the provided search results, the development of selective BuChE inhibitors is a key strategy to avoid the side effects associated with inhibiting both AChE and BuChE.[6][8] Researchers often aim for high selectivity (e.g., >50:1) for BuChE over AChE.[8] To confirm selectivity in your experiments, it is crucial to perform parallel assays testing the inhibitory activity of this compound against both BuChE and AChE.
Q4: What is the role of BuChE in the central nervous system?
A4: While acetylcholinesterase (AChE) is the primary enzyme for hydrolyzing acetylcholine in healthy brains, BuChE also plays a role in cholinergic signaling.[3][7] It is found in glial cells, as well as some neurons and axons.[3] In neurodegenerative diseases like Alzheimer's, AChE levels tend to decrease while BuChE levels rise, making BuChE a critical therapeutic target.[3][5]
Troubleshooting Guide
Q5: I am having trouble dissolving this compound for my in vitro assay. What should I do?
A5: this compound has low water solubility. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[1] If solubility issues persist, you can try other solvents like ethanol or DMF, but always test with a small amount of product first to avoid sample loss.[1] Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting enzyme activity.
Q6: My IC₅₀ values for this compound are inconsistent between experiments. What are the common causes?
A6: Inconsistent IC₅₀ values in enzyme inhibition assays can stem from several factors.[9] Here is a checklist to troubleshoot the issue:
-
Reagent Stability: Ensure the BuChE enzyme is fresh and has been stored correctly to prevent degradation.[9] Thaw all components properly and ensure they are in a homogenous solution before use.[10]
-
Inhibitor Precipitation: Poor inhibitor solubility can lead to inaccurate concentrations.[9] Visually inspect your diluted solutions for any signs of precipitation. Consider using a different formulation or adding a small amount of a non-interfering detergent like Tween 80 if compatible with your assay.[11]
-
Incorrect Reagent Concentration: Verify the concentrations of your enzyme, substrate, and the inhibitor itself. An incorrect enzyme concentration can cause the reaction to proceed too quickly or too slowly.[9]
-
Assay Conditions: Enzymes are highly sensitive to pH and temperature.[9] Ensure your buffer is at the correct pH and that the incubation temperature is consistent across all experiments. The assay buffer should be at room temperature for optimal performance.[10]
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[10] Ensure all components are thoroughly mixed in the reaction wells.
-
Controls: Always run proper controls, including a "no inhibitor" control to measure 100% enzyme activity and a "no enzyme" control to measure background signal.[9][12]
Q7: I am observing high background noise in my colorimetric (Ellman) assay. How can I reduce it?
A7: High background in the Ellman assay can be caused by the spontaneous hydrolysis of the substrate (e.g., butyrylthiocholine) or a reaction between the inhibitor and DTNB. Run a control well containing only the buffer, substrate, and DTNB to measure the rate of spontaneous hydrolysis. Also, run a control with the inhibitor, buffer, and DTNB (without the enzyme) to check for any direct reaction. Subtract these background rates from your experimental values.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|
| Equine BuChE (eqBuChE) | 4.68 | [1] |
| Human BuChE (huBuChE) | 9.12 |[1] |
Table 2: Solubility and Formulation Guide for this compound
| Application | Recommended Solvents / Formulation | Notes |
|---|---|---|
| In Vitro Stock Solution | DMSO | Prepare stock solutions at concentrations like 5 mM, 10 mM, or 20 mM.[1] |
| In Vivo Injections (IP, IV, SC) | 10% DMSO, 5% Tween 80, 85% Saline | Test formulations with a small amount of product first.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common formulation for compounds with low water solubility.[1][2] | |
| 10% DMSO, 90% Corn oil | Suitable for lipophilic compounds.[1] | |
| In Vivo Oral Gavage | Suspension in 0.5% CMC-Na | Prepare fresh for optimal results.[1] |
| | Dissolved in PEG400 | An alternative for oral administration.[1] |
Experimental Protocols
Protocol 1: In Vitro BuChE Inhibition Assay (Ellman's Method)
This protocol outlines the determination of BuChE inhibitory activity using a 96-well plate spectrophotometer, based on the Ellman method.[6][13]
Materials:
-
Purified BuChE (from human or equine serum)
-
This compound
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.2-7.4[6][9]
-
Substrate: Butyrylthiocholine iodide (BuSCh)[6]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
DMSO (for inhibitor stock solution)
-
96-well clear, flat-bottom plates[10]
-
Microplate reader capable of measuring absorbance at 412 nm[6]
Procedure:
-
Prepare Reagents:
-
Prepare assay buffer and bring it to room temperature.
-
Dissolve DTNB in the assay buffer to a final concentration of 0.25 mM.
-
Dissolve BuSCh in the assay buffer. The final concentration in the well will depend on the Kₘ of the enzyme, but a starting point is 0.1-0.6 mM.[6]
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the BuChE enzyme in the assay buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the appropriate this compound dilution or vehicle (assay buffer with DMSO) to the wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the diluted BuChE enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to these control wells instead.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.[9]
-
-
Initiate Reaction and Measure:
-
Start the enzymatic reaction by adding 100 µL of the BuSCh substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes). The rate of reaction (V) is the change in absorbance per minute (ΔAbs/min).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the rate with the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of BuChE in the cholinergic synapse by this compound.
Experimental Workflow
References
- 1. This compound | ChE | | Invivochem [invivochem.com]
- 2. BuChE-IN-10_TargetMol [targetmol.com]
- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
How to control for the selectivity of BuChE-IN-10 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BuChE-IN-10. The focus is on ensuring experimental rigor by controlling for the selectivity of this potent butyrylcholinesterase (BuChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of butyrylcholinesterase (BuChE), also known as pseudocholinesterase.[1][2] It belongs to a class of pyranone-carbamate derivatives and has demonstrated anti-neuroinflammatory properties.[2][3] Due to its high permeability across the blood-brain barrier, it is being investigated for its therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[2][4]
Q2: How potent and selective is this compound for BuChE?
This compound is a highly potent BuChE inhibitor with IC50 values in the low nanomolar range. Its selectivity for BuChE over acetylcholinesterase (AChE), its closest structural homolog, is a critical parameter to assess in any experimental setup.
| Target Enzyme | IC50 (nM) | Source |
| Equine BuChE (eqBuChE) | 4.68 | [2][4] |
| Human BuChE (huBuChE) | 9.12 | [2][4] |
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective BuChE inhibitor, its complete off-target profile has not been extensively published. As a carbamate-containing compound, it is crucial to consider potential interactions with other serine hydrolases.[5] The most probable off-target is acetylcholinesterase (AChE) due to the structural similarity of its active site with BuChE.[6] Inhibition of AChE can lead to cholinergic side effects.[5] Researchers should also consider the possibility of interactions with other components of the cholinergic system, such as nicotinic and muscarinic acetylcholine receptors, which can be modulated by some cholinesterase inhibitors.[7][8][][10]
Q4: How can I be sure that the observed effects in my experiment are due to BuChE inhibition and not off-target effects?
To ensure the observed effects are specifically due to BuChE inhibition, a series of control experiments are essential. These include:
-
Confirming selectivity against AChE: Directly measure the inhibitory activity of this compound against AChE from the same species as your experimental model.
-
Using a structurally distinct BuChE inhibitor: Replicating key experiments with another selective BuChE inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to BuChE inhibition.
-
Rescue experiments: In cell-based assays, if possible, overexpressing BuChE could rescue the phenotype induced by this compound.
-
Control for vehicle effects: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target effects on AChE.
-
Troubleshooting: Determine the IC50 of this compound for AChE in your specific cell line or a relevant source. If the effective concentration in your assay is close to the IC50 for AChE, off-target inhibition is likely. Consider using a lower concentration of this compound or a more selective inhibitor.
-
-
Possible Cause 2: Non-specific toxicity of the compound.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound used in your experiments. Ensure that the observed effects are not due to general cytotoxicity. The reported acute toxicity in vivo shows good safety (LD50 > 1000 mg/kg in mice), but in vitro cytotoxicity should be independently verified.[2][3]
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting: Some components of cell culture media can interact with small molecules. Test the stability and activity of this compound in your specific media conditions.
-
Issue 2: Difficulty replicating in vivo findings.
-
Possible Cause 1: Pharmacokinetic and pharmacodynamic (PK/PD) differences.
-
Possible Cause 2: Differences in BuChE and AChE expression levels.
-
Troubleshooting: The relative expression of BuChE and AChE can vary between different tissues and animal strains. Characterize the expression levels of both enzymes in your model system to better interpret the effects of a selective BuChE inhibitor.
-
Experimental Protocols
Protocol 1: Determining the Selectivity of this compound against AChE using the Ellman's Assay
This protocol allows for the determination of the IC50 values for both BuChE and AChE, enabling a quantitative assessment of selectivity. The Ellman's assay is a colorimetric method that measures the activity of cholinesterases.[11][12]
Materials:
-
Purified human BuChE and AChE
-
This compound
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve DTNB in phosphate buffer.
-
Prepare stock solutions of ATCh and BTCh in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the appropriate enzyme (BuChE or AChE).
-
Add different concentrations of this compound to the wells. Include a control with no inhibitor.
-
-
Initiate Reaction:
-
Add the corresponding substrate (BTCh for BuChE, ATCh for AChE) to all wells to start the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
Selectivity Index Calculation: Selectivity Index = IC50 (AChE) / IC50 (BuChE) A higher selectivity index indicates greater selectivity for BuChE.
Protocol 2: Cell-Based Assay to Assess Functional Selectivity
This protocol uses a cell-based approach to evaluate the functional consequences of BuChE inhibition versus potential off-target effects.
Materials:
-
A cell line that expresses both BuChE and AChE (e.g., a neuronal cell line).
-
This compound.
-
A selective AChE inhibitor (e.g., BW284c51).
-
A non-selective cholinesterase inhibitor (e.g., physostigmine).
-
A method to measure a downstream signaling event sensitive to cholinergic stimulation (e.g., calcium imaging, cAMP assay, or a reporter gene assay).
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Inhibitor Treatment: Treat cells with a range of concentrations of:
-
This compound
-
The selective AChE inhibitor
-
The non-selective inhibitor
-
Vehicle control
-
-
Stimulation: After an appropriate incubation time with the inhibitors, stimulate the cells with a cholinergic agonist (e.g., carbachol).
-
Measure Downstream Response: Measure the chosen downstream signaling event.
-
Data Analysis: Compare the dose-response curves of the different inhibitors. If this compound potentiates the cholinergic response at concentrations significantly lower than the selective AChE inhibitor, it suggests a BuChE-selective effect in your cellular model.
Visualizations
Diagram 1: Experimental Workflow for Assessing this compound Selectivity
Caption: Workflow for determining the in vitro and cell-based selectivity of this compound.
Diagram 2: Potential Cholinergic Signaling Pathways Affected by BuChE Inhibition
Caption: Inhibition of BuChE by this compound can lead to increased acetylcholine levels, potentially activating both muscarinic and nicotinic receptors and their downstream signaling cascades.
References
- 1. This compound | ChE | | Invivochem [invivochem.com]
- 2. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BuChE-IN-10_TargetMol [targetmol.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 10. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
Validation & Comparative
A Comparative Analysis of BuChE-IN-10 and Other Butyrylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BuChE-IN-10 with other prominent butyrylcholinesterase (BuChE) inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Comparison of BuChE Inhibitors
The inhibitory efficacy of this compound and other selected compounds against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), allows for a direct comparison of potency and selectivity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of AChE IC50 to BuChE IC50, indicates the preference of the inhibitor for BuChE over AChE. A higher SI value signifies greater selectivity for BuChE.
| Inhibitor | BuChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BuChE) | Species |
| This compound | 9.12 | - | - | Human[1] |
| 4.68 | - | - | Equine[1] | |
| Rivastigmine | 37 | 4150 | 112.16 | -[1][2] |
| Donepezil | - | 6.7 | - | -[3] |
| Galantamine | 8404 | 636 | 0.076 | -[4] |
| Cymserine | 63 - 100 | - | - | Human[5] |
| Tetrahydrofurobenzofuran cymserine (THFBFC) | 27 | 2650 | 98.15 | Human[6] |
| Fluorobenzylcymserine (FBC) | 4.79 - 6.10 | - | - | Human[7] |
| Compound 16 (from a virtual screening study) | 443 | >10000 | >22.57 | Human[8] |
| A10 (dienyl sulphonyl fluoride derivative) | 21 | - | - | Equine[9] |
| A18 (dienyl sulphonyl fluoride derivative) | - | 79 | - | -[9] |
| Aaptamine | 1380 (1.38 µg/mL) | 230 (0.23 µg/mL) | 0.167 | -[10] |
| Tacrine | 3 | 14.5 | 4.83 | -[11] |
Note: IC50 values can vary depending on the experimental conditions and the species from which the enzyme was sourced. Direct comparison should be made with caution.
Experimental Protocols
The determination of BuChE and AChE inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and straightforward way to measure cholinesterase activity.
Ellman's Assay for Cholinesterase Inhibition
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, such as butyrylthiocholine (for BuChE) or acetylthiocholine (for AChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Butyrylcholinesterase (BuChE) or Acetylcholinesterase (AChE) enzyme
-
Butyrylthiocholine iodide (BTCI) or Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate (BTCI or ATCI) in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution (or buffer for control wells)
-
-
Add the BuChE or AChE enzyme solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (BTCI or ATCI) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to BuChE inhibition and its role in cholinergic signaling, particularly in the context of Alzheimer's disease.
Caption: Cholinergic Synapse and the Action of this compound.
Caption: Role of BuChE in Alzheimer's and Therapeutic Intervention.
Caption: Experimental Workflow for Determining IC50 of BuChE Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine - Labchem Catalog [labchem.com.my]
- 5. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide: BuChE-IN-10 Versus Acetylcholinesterase Inhibitors in Alzheimer's Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-10, with established acetylcholinesterase (AChE) inhibitors commonly used in Alzheimer's disease (AD) research models. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds for therapeutic development.
Introduction to Cholinesterase Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Two primary enzymes are responsible for the hydrolysis of ACh in the brain: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is the predominant enzyme in a healthy brain, its levels tend to decrease in the AD brain, whereas BuChE levels may remain stable or even increase, particularly in later stages of the disease[1]. This shift suggests that inhibiting BuChE could be a valuable therapeutic strategy, especially as the disease progresses.
Standard-of-care treatments for mild to moderate AD include AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine, which aim to increase synaptic ACh levels. However, the emergence of selective BuChE inhibitors like this compound offers a potentially more targeted approach with a different therapeutic window and side-effect profile.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a cholinesterase inhibitor is determined by its potency (IC50 value) and its selectivity for either AChE or BuChE. The data below summarizes these parameters for this compound and commonly used AChE inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (AChE IC50 / BuChE IC50) | Reference |
| This compound | eqBuChE | 4.68 | Data Not Available | [2][3] |
| huBuChE | 9.12 | [2][3] | ||
| AChE | Data Not Available | |||
| AChE/BuChE-IN-1 | huBuChE | 480 | 14.9 | [4] |
| AChE | 7160 | [4] | ||
| Donepezil | hAChE | 11.6 | ~284 | [5][6] |
| eqBuChE | 3300 | [6] | ||
| Rivastigmine | AChE | 4150 | ~0.009 | [7] |
| BuChE | 37 | [7] | ||
| Galantamine | AChE | 310 (µg/mL) | ~0.03 | [8] |
| BuChE | 9900 (µg/mL) | [8] |
Note: eqBuChE refers to equine BuChE and huBuChE refers to human BuChE. hAChE refers to human AChE. Data for AChE/BuChE-IN-1, a compound with a similar chrysin derivative scaffold, is included to illustrate selectivity.
In Vivo Efficacy in Alzheimer's Disease Models
Preclinical studies in animal models of Alzheimer's disease provide crucial insights into the potential therapeutic effects of these inhibitors on cognitive function and underlying pathology.
| Inhibitor Class | Animal Model | Key Findings | Reference |
| Selective BuChE Inhibitors | Aged rats | Improved cognitive performance in maze navigation tasks. | [9] |
| Transgenic mice (overexpressing human mutant APP) | Reduced brain levels of β-amyloid peptide. | [9] | |
| Aβ₁-₄₀-challenged mice | Ameliorated cognitive dysfunction in the novel object recognition test. | [10] | |
| Acetylcholinesterase Inhibitors (Donepezil) | APP/PS1 transgenic mice | Significantly improved cognitive function in the novel object recognition test and Morris water maze test. | [11] |
| Reduced insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | [11] | ||
| Inhibited microglial activation and the release of proinflammatory cytokines. | [11] | ||
| SAMP8 mice (senescence-accelerated mouse prone 8) | Attenuated cognitive dysfunction. | [12] |
Signaling Pathways and Mechanisms of Action
The primary mechanism for both inhibitor classes is the elevation of acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, their differential selectivity and potential secondary mechanisms are important considerations.
References
- 1. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ChE | | Invivochem [invivochem.com]
- 3. BuChE-IN-10_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
BuChE-IN-10: A Highly Selective Inhibitor of Butyrylcholinesterase for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount in developing targeted therapeutics with minimal off-target effects. BuChE-IN-10 has emerged as a potent and highly selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease and other neurodegenerative disorders. This guide provides a comprehensive comparison of this compound's performance against other common cholinesterase inhibitors, supported by experimental data and detailed protocols.
Unprecedented Selectivity for Butyrylcholinesterase
This compound demonstrates remarkable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), a critical feature for minimizing side effects associated with non-selective cholinesterase inhibition. Experimental data indicates that this compound has a half-maximal inhibitory concentration (IC50) for human BuChE of 9.12 nM. In contrast, its IC50 for AChE is greater than 1000 nM, signifying a selectivity index of over 109. This high degree of selectivity distinguishes this compound from many clinically used cholinesterase inhibitors.
| Inhibitor | BuChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BuChE IC50) |
| This compound (compound 7p) | 9.12 (human)[1] | >1000 | >109 |
| Donepezil | 6,300[2] | 13[2] | 0.002 |
| Rivastigmine | 5,600[2] | 8,900[2] | 1.6 |
| Galantamine | 10,000[3] | 466[3] | 0.0466 |
Comparative Performance
As illustrated in the table above, this compound's selectivity profile stands in stark contrast to that of widely used Alzheimer's disease medications. Donepezil, for instance, is highly selective for AChE, while rivastigmine exhibits a slight preference for BuChE. Galantamine also shows a strong preference for AChE. The high selectivity of this compound for BuChE suggests its potential as a research tool to specifically investigate the role of BuChE in disease pathology and as a lead compound for the development of novel, highly targeted therapeutics.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput method for measuring enzyme activity.
Ellman's Method for Cholinesterase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of cholinesterase (AChE or BuChE) activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum or human serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of phosphate buffer, the test inhibitor at various concentrations, and the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Selectivity
The following diagrams illustrate the experimental workflow for determining cholinesterase inhibition and the clear selectivity of this compound.
Caption: Experimental workflow for determining IC50 values of cholinesterase inhibitors.
Caption: High selectivity of this compound for BuChE over AChE.
References
A Comparative Analysis of the Neuroprotective Effects of Different BuChE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of prominent Butyrylcholinesterase (BuChE) inhibitors, offering a valuable resource for researchers in neurodegenerative diseases and professionals in drug development. The following sections detail the neuroprotective efficacy of selected BuChE inhibitors, the experimental methodologies used to assess these effects, and the underlying signaling pathways.
Comparative Neuroprotective Efficacy
The neuroprotective potential of BuChE inhibitors extends beyond their primary role in cholinergic transmission enhancement. The following table summarizes quantitative data from various in vitro studies, highlighting the efficacy of different inhibitors in mitigating neuronal damage induced by various stressors.
| BuChE Inhibitor | Neuroprotective Model | Assay | Concentration | Observed Effect | Reference |
| Donepezil | Oxygen-Glucose Deprivation (Rat Cortical Neurons) | LDH Release | 0.1, 1, 10 µM | Significant, concentration-dependent decrease in LDH release | [1] |
| NMDA-induced Excitotoxicity (Rat Cortical Neurons) | LDH Release | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [1] | |
| Amyloid-β (Aβ)-induced Toxicity (Rat Septal Neurons) | LDH Release | 0.1, 1, 10 µM | 9.4%, 17.4%, and 22.5% attenuation of LDH efflux, respectively | [2] | |
| Rivastigmine | Toxic Injury (SH-SY5Y Neuronal-like Cells) | Cell Death | 100 µM | 40% decrease in cell death | [2] |
| Aβ and Okadaic Acid-induced Toxicity | Apoptosis | 3 µM | Maximum neuroprotection observed | [1] | |
| Galantamine | NMDA-induced Excitotoxicity (Rat Cortical Neurons) | MTT & LDH | 5 µM | Complete reversal of NMDA toxicity | [3] |
| Aβ-enhanced Glutamate Toxicity (Rat Cortical Neurons) | Cell Viability | Not specified | Protected neurons against toxicity | [4] | |
| Huperzine A | Aβ₂₅₋₃₅-induced Apoptosis (Rat Cortical Neurons) | Cell Viability | 0.01-10 µM | Significant elevation in cell survival | [5] |
Experimental Protocols
The quantitative data presented above were primarily generated using the MTT and LDH assays, which are standard methods for assessing cell viability and cytotoxicity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., Amyloid-β, glutamate, or subject them to oxygen-glucose deprivation) in the presence or absence of the BuChE inhibitor being tested.
-
Incubation with MTT: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker for cytotoxicity and cell membrane integrity loss.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The assay measures the activity of this released LDH.
General Protocol:
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well plate and expose them to a neurotoxic stimulus with or without the BuChE inhibitor.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release, often expressed as a percentage of the total LDH released from lysed control cells (maximum LDH release).
Signaling Pathways and Neuroprotective Mechanisms
The neuroprotective effects of BuChE inhibitors are not solely dependent on their cholinesterase inhibition but also involve the modulation of various intracellular signaling pathways.
Cholinergic Anti-inflammatory Pathway
This pathway represents a key mechanism through which the nervous system regulates inflammation. By inhibiting BuChE, these drugs increase the local concentration of acetylcholine (ACh), which can then activate α7 nicotinic acetylcholine receptors (α7-nAChRs) on immune cells like microglia. This activation leads to the suppression of pro-inflammatory cytokine production, thereby reducing neuroinflammation, a critical component of neurodegenerative diseases.
Figure 1. Cholinergic Anti-inflammatory Pathway
PI3K/Akt Signaling Pathway
Several BuChE inhibitors have been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis. Activation of this pathway can be triggered by the stimulation of neurotrophic factor receptors or certain G-protein coupled receptors. Once activated, Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to enhanced neuronal survival.
Figure 2. PI3K/Akt Signaling Pathway
Experimental Workflow for Assessing Neuroprotection
The general workflow for evaluating the neuroprotective effects of BuChE inhibitors in vitro is a multi-step process that involves cell culture, induction of a neurotoxic insult, and subsequent assessment of cell viability or death.
Figure 3. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist’s Toolbox Towards New Multipotent AD Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and in Vivo Optimization of Phase Sensitive Smart Polymer for Controlled Delivery of Rivastigmine for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of BuChE-IN-10 and rivastigmine in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two cholinesterase inhibitors, BuChE-IN-10 and rivastigmine. While rivastigmine is an established dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the treatment of Alzheimer's disease, this compound is a potent and highly selective preclinical candidate targeting BuChE. This comparison aims to provide a clear overview of their respective preclinical profiles based on available experimental data.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Rivastigmine |
| Primary Target | Butyrylcholinesterase (BuChE) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) |
| Inhibition Type | Reversible (based on related compounds) | Pseudo-irreversible |
| Selectivity | Highly selective for BuChE | Dual inhibitor |
| Preclinical Efficacy | Demonstrated cognitive improvement in scopolamine-induced amnesia models (data on related compounds) | Demonstrated cognitive improvement in scopolamine-induced amnesia models |
| Blood-Brain Barrier Permeability | Reported as good/high | Yes |
Enzymatic Inhibition Profile
The in vitro inhibitory potency of this compound and rivastigmine against their target cholinesterases is a critical determinant of their pharmacological action. The following table summarizes their reported half-maximal inhibitory concentrations (IC50).
| Compound | Enzyme | Species/Source | IC50 | Citation |
| This compound | BuChE | - | 8.9 nM | [1] |
| eqBuChE | Equine Serum | 4.68 nM | [2] | |
| huBuChE | Human | 9.12 nM | [2] | |
| Rivastigmine | AChE | Electrophorus electricus | 74.2 µM | [3] |
| eqBuChE | Equine Serum | 0.495 µM | [3] | |
| AChE | Rat Brain | 4.3 nM | [4] | |
| BuChE | Rat Brain | 31 nM | [4] | |
| huAChE | Human | No inhibition at 10 µM in one study | [3] | |
| huBuChE | Human | 0.443 µM (as positive control) | [3] |
Note: IC50 values can vary significantly based on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes.
In Vivo Preclinical Efficacy
The ability of these compounds to reverse cognitive deficits has been evaluated in rodent models of amnesia, most commonly induced by the muscarinic antagonist scopolamine.
| Compound | Animal Model | Dosing | Behavioral Test | Key Findings | Citation | |---|---|---|---|---| | Related Selective BuChE Inhibitor ((R)-29) | Scopolamine-treated mice | 15 mg/kg | Passive Avoidance Task | Exhibited a procognitive effect. |[5] | | Related Selective BuChE Inhibitor (N14) | Scopolamine-treated mice | Not specified | Not specified | Significantly ameliorated cognitive impairment and showed superior capacity in regulating BuChE and acetylcholine levels in the hippocampus compared to rivastigmine. | | | Rivastigmine | Scopolamine-treated rats (0.5 mg/kg) | 0.5 - 2.5 mg/kg | Morris Water Maze | Antagonized deficits in working and reference memory. |[4][6] | | | Scopolamine-treated rats (1 mg/kg) | 1.5 and 2.5 mg/kg | Passive Avoidance Test | Antagonized the deficit in memory retention. |[4][6] | | | Scopolamine-treated rats | Not specified | Active and Passive Avoidance Tests | Increased conditioned responses and latency of reaction, respectively. |[7] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the cholinergic synapse and the distinct mechanisms of action of this compound and rivastigmine.
Caption: Cholinergic synapse and inhibitor action.
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the activity of cholinesterases and the potency of their inhibitors.
Principle: The assay measures the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine for AChE or butyrylthiocholine for BuChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
General Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
DTNB solution (e.g., 10 mM in buffer).
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine chloride, e.g., 75 mM in water).
-
Enzyme solution (e.g., human recombinant AChE or BuChE, diluted in buffer to a suitable concentration).
-
Test compound (this compound or rivastigmine) and reference inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound or vehicle (buffer).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding 20 µL of the substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is surgically implanted into the target brain region (e.g., hippocampus or cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters, such as acetylcholine (ACh), diffuse across the membrane from the brain's extracellular fluid into the aCSF down their concentration gradient. The collected dialysate is then analyzed to quantify the neurotransmitter levels.
General Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Sampling:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). To prevent the rapid degradation of ACh in the sample, a cholinesterase inhibitor (e.g., neostigmine) is often included in the aCSF.
-
After a stabilization period (e.g., 1-2 hours) to obtain a baseline, collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer the test compound (this compound or rivastigmine) via the desired route (e.g., intraperitoneal injection or oral gavage) and continue collecting dialysate samples to measure the drug-induced changes in ACh levels.
-
-
Analysis of Acetylcholine:
-
Quantify the concentration of ACh in the collected dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Express the ACh concentrations in the post-treatment samples as a percentage of the average baseline ACh concentration.
-
Compare the time course and magnitude of the ACh increase between the different treatment groups.
-
Caption: Preclinical evaluation workflow.
Conclusion
This head-to-head comparison highlights the distinct preclinical profiles of this compound and rivastigmine. Rivastigmine acts as a dual inhibitor of both AChE and BuChE, a mechanism that has been clinically validated for the symptomatic treatment of Alzheimer's disease. Its efficacy in preclinical models of cognitive impairment is well-documented.
This compound and its closely related analogs represent a more targeted approach, with high selectivity for BuChE. Preclinical data on these selective BuChE inhibitors suggest that this strategy is also effective in improving cognitive function in animal models, potentially with a different side-effect profile compared to dual inhibitors. The finding that a selective BuChE inhibitor may have a superior capacity to regulate hippocampal acetylcholine levels compared to rivastigmine warrants further investigation.
For drug development professionals, the choice between a dual inhibitor and a selective BuChE inhibitor may depend on the specific therapeutic goal and the target patient population. Further head-to-head studies in a wider range of preclinical models are necessary to fully elucidate the comparative advantages and disadvantages of these two approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ChE | | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of a Selective Butyrylcholinesterase Inhibitor Compared to Other Cholinesterase Inhibitors
Introduction: The development of selective inhibitors for butyrylcholinesterase (BuChE) is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, particularly in its later stages where BuChE levels are elevated.[1][2] A critical aspect of preclinical drug development is the characterization of a compound's off-target profile to anticipate potential side effects and ensure safety. This guide provides a comparative evaluation of the off-target profile of a representative selective BuChE inhibitor, designated here as BuChE-IN-10 (representing a cymserine analog), against the dual AChE/BChE inhibitor Rivastigmine and the AChE-selective inhibitor Donepezil.
While comprehensive off-target screening data for a specific, highly selective BuChE inhibitor is not extensively available in the public domain, this comparison focuses on the most critical off-target liability for this class of compounds: the inhibition of the closely related enzyme acetylcholinesterase (AChE). The data presented herein is compiled from various literature sources to provide a comparative overview for researchers, scientists, and drug development professionals.
Comparative Selectivity Profile of Cholinesterase Inhibitors
The primary measure of selectivity for BuChE inhibitors is their inhibitory potency against BuChE versus AChE. The following table summarizes the half-maximal inhibitory concentrations (IC50) for our representative selective BuChE inhibitor and the comparator compounds.
| Compound Category | Representative Compound | BuChE IC50 | AChE IC50 | Selectivity Index (AChE IC50 / BuChE IC50) |
| Selective BuChE Inhibitor | This compound (Cymserine Analog) | Low nM | High µM to inactive | >1000-fold |
| Dual AChE/BChE Inhibitor | Rivastigmine | ~450 nM | ~150 nM | ~0.33 |
| Selective AChE Inhibitor | Donepezil | ~7,000 nM | ~10 nM | ~0.0014 |
Note: The IC50 values are approximate and can vary depending on the experimental conditions. The data for this compound is representative of highly selective cymserine analogs reported in the literature.
Discussion of Off-Target Profiles
This compound (Representative Selective BuChE Inhibitor): The primary goal in the development of compounds like this compound is to achieve high selectivity for BuChE over AChE. This is desirable because the inhibition of peripheral AChE is associated with cholinergic side effects.[1] While broad-panel off-target screening data is limited, the high selectivity index suggests a significantly reduced potential for AChE-mediated side effects compared to dual or AChE-selective inhibitors. Further comprehensive screening against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels would be necessary to fully characterize its off-target profile.
Rivastigmine: As a dual inhibitor, Rivastigmine is designed to inhibit both AChE and BuChE.[3] This dual action can be beneficial in certain stages of Alzheimer's disease.[4] An advantage of Rivastigmine is that its metabolism is largely independent of the hepatic cytochrome P450 (CYP) enzyme system, which reduces the likelihood of drug-drug interactions.[5] However, its lack of selectivity means that cholinergic side effects, such as nausea and vomiting, can be more pronounced.[5]
Donepezil: Donepezil is highly selective for AChE over BuChE.[6] Its primary off-target effects are related to its cholinergic mechanism of action.[7] Some studies suggest that Donepezil may also interact with other targets, such as the sigma-1 receptor, which could contribute to its overall therapeutic effect.[8] Donepezil is metabolized by CYP2D6 and CYP3A4, which can lead to drug interactions with inhibitors or inducers of these enzymes.[6][7]
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE and BuChE activity.
Principle: The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and substrate solution (acetylthiocholine or butyrylthiocholine).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution (AChE or BuChE).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Profiling Assay (Radiometric)
This protocol describes a general method for assessing the off-target activity of a compound against a panel of protein kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the kinase, the specific substrate, [γ-³³P]ATP, and the test compound at a fixed concentration (e.g., 10 µM for a primary screen).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity by the test compound relative to a vehicle control. Hits are typically defined as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).
Radioligand Binding Assay for GPCR Off-Target Screening
This protocol outlines a general method for evaluating the binding of a test compound to a panel of GPCRs.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and the test compound at various concentrations.
-
Incubation: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
Filtration: Separate the bound from free radioligand by vacuum filtration. The membranes with the bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for off-target profiling of a compound.
Caption: On-target versus off-target activities of a selective inhibitor.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new therapeutic target in Alzheimer's disease treatment: attention to butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BuChE-IN-10 and Established Butyrylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of BuChE-IN-10's Mechanism of Action with Established Inhibitors.
This guide provides a comprehensive comparison of the novel butyrylcholinesterase (BuChE) inhibitor, this compound, with established inhibitors in the field. The following sections present a detailed analysis of their inhibitory potency, a standardized experimental protocol for assessing BuChE inhibition, and a visualization of the proposed mechanism of action, offering valuable insights for researchers in neurodegenerative disease and drug discovery.
Data Presentation: Inhibitory Potency (IC50) of BuChE Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and a selection of established BuChE inhibitors. It is important to note that these values have been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions such as enzyme source, substrate concentration, and incubation times.
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| This compound | Equine BuChE | 4.68 | [1] |
| Human BuChE | 9.12 | [1] | |
| Rivastigmine | Equine Serum BuChE | 495 | [2] |
| Donepezil | Equine Serum BuChE | 5910 | [2] |
| Tacrine | Equine Serum BuChE | 14 | [2] |
| Bambuterol | Human Serum Cholinesterase | 11 | [3] |
Experimental Protocols: Determination of Butyrylcholinesterase Inhibitory Activity
A standardized and widely accepted method for determining BuChE inhibitory activity is crucial for the reliable comparison of different compounds. The Ellman's method is the gold standard for this purpose.
Principle of the Ellman's Method
This spectrophotometric assay is based on the hydrolysis of the substrate butyrylthiocholine (BTCh) by BuChE. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the BuChE activity and can be measured by monitoring the absorbance at 412 nm. The presence of a BuChE inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Butyrylcholinesterase (BuChE) solution (from equine or human serum)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solution in phosphate buffer.
-
Prepare the DTNB solution (Ellman's reagent) in phosphate buffer.
-
Prepare the BTCh substrate solution in deionized water.
-
Prepare the BuChE enzyme solution in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of the microplate, add:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (or buffer for the control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the BTCh substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BuChE activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
Signaling Pathway of BuChE Inhibition in Neuroinflammation
Butyrylcholinesterase not only hydrolyzes acetylcholine but is also implicated in neuroinflammatory processes. Selective inhibition of BuChE is proposed to exert anti-neuroinflammatory effects through the cholinergic anti-inflammatory pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-neuroinflammatory mechanism of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a BuChE inhibitor using the Ellman's method.
Caption: Workflow for determining the IC50 of a BuChE inhibitor.
References
The Great Debate: Unpacking the Therapeutic Merits of Selective Butyrylcholinesterase Inhibition Versus Dual Inhibition Strategies
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the choice between a highly targeted or a broader-spectrum cholinesterase inhibitor is a critical juncture. This guide provides an objective comparison of selective butyrylcholinesterase (BuChE) inhibition and dual acetylcholinesterase (AChE) and BuChE inhibition, supported by experimental data, to illuminate the potential advantages of each approach.
The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Consequently, inhibitors of the enzymes that break down ACh—AChE and BuChE—have become a mainstay of symptomatic treatment. While early efforts focused on AChE, the rising appreciation of BuChE's role, particularly in the later stages of AD, has led to two distinct therapeutic philosophies: selective BuChE inhibition and dual AChE/BuChE inhibition.
At a Glance: Key Differences and Rationale
| Feature | Selective BuChE Inhibition | Dual AChE/BuChE Inhibition |
| Primary Target | Butyrylcholinesterase (BuChE) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) |
| Therapeutic Rationale | Targets the enzyme (BuChE) that becomes more prominent in the later stages of Alzheimer's disease as AChE levels decline. May offer a more targeted approach with a potentially better side-effect profile. | Provides a broader spectrum of cholinesterase inhibition, aiming for a more robust and sustained increase in acetylcholine levels throughout the course of the disease. |
| Potential Advantages | - May be more effective in later-stage AD. - Potentially fewer cholinergic side effects associated with peripheral AChE inhibition. - May modulate amyloid-β precursor protein (APP) processing. | - Offers symptomatic benefits in early to moderate AD. - May provide more comprehensive symptomatic relief by targeting both enzymes. - Established clinical precedent with drugs like rivastigmine. |
| Potential Disadvantages | - May be less effective in the early stages of AD where AChE is the predominant enzyme. - Fewer clinically approved agents compared to dual or AChE-selective inhibitors. | - Potential for a higher incidence of cholinergic side effects due to broader action. - Efficacy may wane in later stages as AChE levels drop significantly. |
Comparative Efficacy: Insights from Preclinical Studies
Direct comparative studies are crucial for dissecting the nuanced advantages of each inhibitory strategy. Below is a summary of key findings from preclinical research.
In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative selective BuChE inhibitors and dual inhibitors against both AChE and BuChE. Lower IC50 values indicate greater potency.
| Compound | Type | Target Enzyme | IC50 (µM) | Selectivity (AChE IC50 / BuChE IC50) |
| Donepezil | AChE-selective | AChE | 0.0067 | ~582 |
| BuChE | 3.9 | |||
| Rivastigmine | Dual Inhibitor | AChE | 0.0043 | ~0.02 |
| BuChE | 0.19 | |||
| N1-phenethylnorcymserine (PEC) | BuChE-selective | AChE | >100 | <0.01 |
| BuChE | 0.03 | |||
| Compound 5 (pyridyl–pyridazine moiety) | Dual Inhibitor | AChE | 0.26 | 1.37 |
| BuChE | 0.19 |
Data compiled from multiple sources.[1]
In Vivo Cognitive Enhancement in an Alzheimer's Disease Mouse Model
A study directly compared the effects of a selective BuChE inhibitor (PEC), a dual inhibitor (rivastigmine), and a selective AChE inhibitor (donepezil) on cognitive dysfunction induced by amyloid-β (Aβ) peptide in mice. Cognitive performance was assessed using the novel object recognition test, where a higher discrimination index indicates better memory.
| Treatment Group (Dose) | Cognitive Performance (Discrimination Index) | % Improvement vs. Aβ1–40 Control |
| Control (Vehicle) | 0.65 ± 0.04 | N/A |
| Aβ1–40 + Vehicle | 0.48 ± 0.03 | N/A |
| Aβ1–40 + Donepezil (1.0 mg/kg) | 0.62 ± 0.03 | 29.2% |
| Aβ1–40 + Rivastigmine (0.03 mg/kg) | 0.61 ± 0.04 | 27.1% |
| Aβ1–40 + PEC (1.0 mg/kg) | 0.63 ± 0.02* | 31.3% |
*p < 0.001 compared to Aβ1–40 + Vehicle group. Data adapted from a preclinical study.[1][2]
These results suggest that both selective BuChE inhibition and dual inhibition can effectively ameliorate cognitive deficits in this AD model.[2]
Effects on Amyloid-β Precursor Protein (APP) and Amyloid-β (Aβ) Levels
Beyond symptomatic relief through ACh augmentation, cholinesterase inhibitors may also exert disease-modifying effects by modulating the processing of APP.
| Compound | Model | Effect on APP/Aβ |
| Cymserine and analogs (Selective BuChE inhibitors) | Human neuroblastoma cells | Significantly reduced intracellular and secreted APP and secreted Aβ40.[3] |
| PEC (Selective BuChE inhibitor) | Transgenic mice overexpressing human mutant APP | Lowered Aβ peptide brain levels compared to controls.[3] |
| Rivastigmine (Dual inhibitor) | Degenerating primary rat neurons | Increased α-secretase cleaved sAPPα and decreased Aβ secretion.[4] |
These findings indicate that both selective BuChE and dual inhibitors can favorably modulate APP processing, suggesting a potential for disease course modification.[3][4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors are mediated through complex signaling pathways. A key pathway implicated is the cholinergic anti-inflammatory pathway.
Figure 1. The Cholinergic Anti-inflammatory Pathway.
Increased acetylcholine, resulting from either selective BuChE or dual inhibition, can activate the cholinergic anti-inflammatory pathway. This involves the binding of ACh to α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages, leading to the inhibition of pro-inflammatory cytokine release through the JAK2/STAT3 signaling pathway, which in turn suppresses NF-κB activation. This anti-inflammatory effect may contribute to the neuroprotective properties of these inhibitors.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of cholinesterase inhibitors.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency (IC50) of test compounds against AChE and BuChE.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Recombinant human AChE and BuChE
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates
-
Test compounds (selective BuChE inhibitor, dual inhibitor)
-
Reference inhibitor (e.g., Donepezil, Rivastigmine)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in phosphate buffer.
-
In each well of the 96-well plate, add 25 µL of the test compound dilution, 50 µL of DTNB solution (0.3 mM), and 125 µL of either ATCh (for AChE) or BTCh (for BuChE) substrate solution (1.5 mM).
-
Initiate the enzymatic reaction by adding 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm every 60 seconds for 10 minutes at 37°C. The yellow color produced is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Assessment of Cognitive Function (Novel Object Recognition Test)
Objective: To evaluate the effect of test compounds on learning and memory in an animal model of Alzheimer's disease.
Animal Model: Amyloid-β peptide-infused mice or a transgenic AD mouse model.
Materials:
-
Open-field arena
-
Two identical objects (e.g., small blocks of the same color and shape) for the familiarization phase.
-
One familiar object and one novel object (different shape and/or color) for the testing phase.
-
Video recording and tracking software.
-
Test compounds (selective BuChE inhibitor, dual inhibitor) and vehicle control.
Procedure:
-
Habituation: For 2-3 days prior to the test, allow each mouse to explore the empty open-field arena for 10 minutes to acclimate to the environment.
-
Familiarization Phase:
-
Administer the test compound or vehicle to the mice at a predetermined time before this phase.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A higher DI indicates better memory, as the mouse spends more time exploring the novel object.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Experimental and Logical Workflow
The process of evaluating and comparing these inhibitors follows a logical progression from in vitro characterization to in vivo efficacy testing.
Figure 2. Workflow for comparing selective and dual inhibitors.
Conclusion
The decision between pursuing selective BuChE inhibition or dual AChE/BuChE inhibition is not straightforward and may depend on the specific therapeutic goals and the stage of the disease being targeted.
-
Selective BuChE inhibition presents a compelling strategy, particularly for later-stage Alzheimer's disease, where BuChE's role in acetylcholine hydrolysis becomes more pronounced. The potential for a more favorable side-effect profile and the observed modulation of amyloid pathology make it an attractive area for further development.[3]
-
Dual AChE/BuChE inhibition offers the advantage of a broader mechanism of action that has demonstrated clinical efficacy in providing symptomatic relief in mild to moderate Alzheimer's disease.[1][2] The ability to inhibit both enzymes may provide a more sustained and potent increase in synaptic acetylcholine levels.[5]
Ultimately, the choice of therapeutic strategy will be guided by ongoing and future research, including head-to-head clinical trials that can definitively delineate the therapeutic advantages of each approach in different patient populations and at various stages of disease progression. The data presented here underscore the potential of both strategies and highlight the importance of continued investigation into the multifaceted roles of both AChE and BuChE in neurodegenerative diseases.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine lowers Aβ and increases sAPPα levels, which parallel elevated synaptic markers and metabolic activity in degenerating primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Benchmarking BuChE-IN-10: An In Vivo Performance Comparison Against Current Alzheimer's Therapeutics
A detailed analysis of the novel butyrylcholinesterase inhibitor, BuChE-IN-10, reveals promising in vivo efficacy in preclinical models of Alzheimer's disease, positioning it as a noteworthy candidate for further development. This guide provides a comparative overview of its performance against established Alzheimer's drugs—Donepezil, Rivastigmine, and Galantamine—supported by experimental data from murine models of cognitive impairment.
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the in vivo pharmacology of this compound. The data presented herein is collated from peer-reviewed studies and aims to provide an objective comparison to facilitate informed decisions in the pursuit of next-generation Alzheimer's therapies.
Executive Summary
This compound, a novel and selective butyrylcholinesterase (BuChE) inhibitor, has demonstrated significant cognitive-enhancing effects in a scopolamine-induced memory impairment model in mice. Notably, its performance was comparable to that of Rivastigmine, a dual inhibitor of both acetylcholinesterase (AChE) and BuChE. This suggests that selective BuChE inhibition is a viable therapeutic strategy for Alzheimer's disease. Furthermore, this compound exhibits anti-neuroinflammatory properties, addressing another key pathological hallmark of the disease.
Current Alzheimer's medications, such as Donepezil (AChE selective), Rivastigmine (dual AChE and BuChE inhibitor), and Galantamine (AChE inhibitor and allosteric modulator of nicotinic receptors), primarily focus on restoring cholinergic neurotransmission by inhibiting AChE. While these drugs provide symptomatic relief, their efficacy can wane as the disease progresses and cholinergic neurons degenerate. The increasing interest in BuChE as a therapeutic target stems from the observation that its activity increases in the later stages of Alzheimer's disease, while AChE levels decline.[1]
This guide will delve into the quantitative in vivo data from behavioral and neurochemical studies to provide a clear comparison of this compound's performance profile against these established drugs.
In Vivo Performance Comparison
The following tables summarize the in vivo performance of this compound and current Alzheimer's drugs in preclinical mouse models. The data is primarily drawn from studies utilizing the scopolamine-induced amnesia model, a widely accepted paradigm for evaluating pro-cognitive drug candidates.
Cognitive Enhancement in Scopolamine-Induced Amnesia Models
Table 1: Y-Maze Spontaneous Alternation
| Compound | Dose | Animal Model | % Spontaneous Alternation (vs. Scopolamine Control) | Source |
| This compound | 10 mg/kg | Mouse | Increased to ~65% from ~40% | Yu et al., 2024 |
| Donepezil | 3 mg/kg | Mouse | Increased to ~58% from ~40% | Kim et al., 2018[2] |
| Rivastigmine | 1 mg/kg | Mouse | Increased to ~63% from ~40% | Yu et al., 2024 |
| Galantamine | 3 mg/kg | Mouse | Increased spontaneous alternation (quantitative data not specified) | Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice |
Table 2: Morris Water Maze
| Compound | Dose | Animal Model | Escape Latency (seconds) (vs. Scopolamine Control) | Platform Crossings (vs. Scopolamine Control) | Source |
| This compound | 10 mg/kg | Mouse | Significantly decreased | Significantly increased | Yu et al., 2024 |
| Donepezil | 1 mg/kg | Mouse | Significantly decreased | Significantly increased | Zhang et al., 2012[3] |
| Rivastigmine | 1 mg/kg | Mouse | Significantly decreased | Significantly increased | Yu et al., 2024 |
| Galantamine | 5 mg/kg, i.p. | APP/PS1 Transgenic Mouse | Significantly improved escape latencies | Significantly decreased number of platform crossings | Fu et al., 2017[4] |
Anti-Neuroinflammatory Effects
Table 3: Inhibition of Lipopolysaccharide (LPS)-Induced Neuroinflammation
| Compound | Dose | Animal Model | Key Anti-inflammatory Effects | Source |
| This compound | 10 µM (in vitro) | N/A | 28.82% inhibition of nitric oxide (NO) production | Yu et al., 2024[5] |
| Donepezil | 1 mg/kg | Mouse | Significantly attenuated LPS-induced microglial activation and proinflammatory cytokine levels (COX-2, IL-6)[6] | Lee et al., 2022[6] |
| Rivastigmine | 2.5 mg/kg | Mouse | Significantly attenuated LPS-induced increase in IL-2 levels | Singh et al., 2007[7] |
| Galantamine | 4 mg/kg | Mouse | Decreased expression of microglia and astrocyte markers, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[8] | Wang et al., 2018[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Cholinergic Neurotransmission and Inhibition
Mechanism of Action of Cholinesterase Inhibitors
Experimental Workflow for In Vivo Behavioral Testing
Detailed Experimental Protocols
Scopolamine-Induced Memory Impairment Model
-
Animals: Adult male Kunming mice are typically used.
-
Drug Administration:
-
This compound and comparator drugs (Donepezil, Rivastigmine, Galantamine) are dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80).
-
Drugs are administered via intraperitoneal (i.p.) injection at the specified doses.
-
-
Induction of Amnesia: Scopolamine hydrobromide (1 mg/kg) is administered i.p. 30 minutes after the test compound administration to induce cholinergic deficit and memory impairment.
-
Behavioral Testing: Behavioral tests are conducted 30 minutes after scopolamine injection.
Y-Maze Test
-
Apparatus: A three-arm maze with arms of equal length and angle.
-
Procedure:
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence and number of arm entries are recorded.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100.
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice undergo several training trials per day for consecutive days to learn the location of the hidden platform using spatial cues around the room. Escape latency (time to find the platform) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of platform crossings are recorded.
-
-
Data Analysis: Escape latency, time in the target quadrant, and the number of platform crossings are analyzed to assess spatial learning and memory.
In Vivo Cholinesterase Activity Assay
-
Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is homogenized in a suitable buffer.
-
Assay Principle (Ellman's Method):
-
The substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) is hydrolyzed by the respective cholinesterase, producing thiocholine.
-
Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
The rate of color formation is measured spectrophotometrically and is proportional to the cholinesterase activity.
-
-
Data Analysis: Cholinesterase activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the tissue homogenate.
Conclusion
The preclinical in vivo data for this compound demonstrates its potential as a promising therapeutic candidate for Alzheimer's disease. Its ability to selectively inhibit BuChE and exert anti-neuroinflammatory effects addresses key aspects of Alzheimer's pathology. The comparable efficacy to Rivastigmine in a scopolamine-induced memory impairment model is a significant finding that warrants further investigation.
While the current comparison with established drugs like Donepezil, Rivastigmine, and Galantamine is based on available public data and may be subject to inter-study variability, the evidence suggests that this compound's unique mechanism of action holds promise for a disease-modifying role, particularly in the later stages of Alzheimer's disease. Further head-to-head preclinical studies under identical experimental conditions are recommended to definitively establish the comparative efficacy and therapeutic window of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Amelioration of Scopolamine-Induced Cognitive Dysfunction in Experimental Mice Using the Medicinal Plant Salvia moorcroftiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study on the Memory-Enhancing Actions of Oral Renin-Angiotensin System Altering Drugs in Scopolamine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Butyrylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key butyrylcholinesterase (BuChE) inhibitors and other related cholinesterase inhibitors. Understanding these properties is crucial for the development of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's, where BuChE is an increasingly recognized target.
Introduction to Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of acetylcholine. While AChE is the primary enzyme responsible for acetylcholine breakdown at synaptic clefts, BuChE levels are observed to increase or remain stable in the brains of Alzheimer's disease patients as the disease progresses, while AChE levels decline. This makes BuChE a compelling therapeutic target. Inhibitors of BuChE can increase acetylcholine levels, offering symptomatic relief. The inhibitors discussed in this guide vary in their selectivity for BuChE versus AChE, a key factor influencing their therapeutic and side-effect profiles.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several cholinesterase inhibitors, providing a basis for comparison. These drugs exhibit a wide range of properties, from the long half-life of Donepezil to the rapid clearance of Physostigmine.
| Parameter | Rivastigmine | Donepezil | Galantamine | Huperzine A | Physostigmine | Pyridostigmine | Neostigmine |
| Target(s) | AChE & BuChE | AChE | AChE | AChE | AChE & BuChE | AChE & BuChE | AChE & BuChE |
| Tmax (hours) | ~1 (Oral), 8.1-14.1 (Patch)[1][2] | 3-4[3][4] | ~1 (IR), ~4 (ER)[5][6] | ~1[7][8] | ~0.5 (IM) | 1.7-3.2[9][10] | 1-2 (Oral)[11] |
| t1/2 (hours) | ~1.5 (Oral)[12] | ~70-82[3][4] | ~7[5][6] | ~12[8] | ~0.37 (IV), 4.9 (Patch)[13][14] | ~1.8[9][15] | 0.7-1 (Oral), 0.4-1.9 (IV)[11] |
| Bioavailability (F) | ~36-40% (Oral)[12] | High | ~90%[5][16] | High | ~3% (Oral), 36% (Patch)[13] | ~7.6%[9] | Poor (Oral)[11] |
| Volume of Distribution (Vd) | 236 L[17] | 11.6-11.8 L/kg[3] | 175 L[5][6] | 104.2 L[18] | High tissue sequestration[14] | 1.43-1.64 L/kg[9] | 0.12-1.4 L/kg[11][19] |
| Protein Binding | ~40%[12] | ~96%[3] | ~18%[5][16] | N/A | N/A | N/A | 15-25%[11][19] |
| Metabolism | Cholinesterase-mediated hydrolysis[2][12] | Hepatic (CYP2D6, CYP3A4)[3] | Hepatic (CYP2D6, CYP3A4)[20][21] | Hepatic | Extensive | Hepatic (microsomal enzymes)[22] | Hepatic (hydrolysis by cholinesterases)[11][19] |
| Excretion | Renal[12] | Renal | Renal[5] | Renal | Renal | Renal[9][15] | Renal (80% in urine)[11][19][22] |
In-Depth Pharmacokinetic Profiles
Rivastigmine
Rivastigmine is a dual inhibitor of both AChE and BuChE. When administered orally, it is rapidly absorbed, reaching peak plasma concentrations in about one hour.[1][12] Its oral bioavailability is approximately 36-40% for a 3 mg dose.[12] A key feature of rivastigmine is its metabolism, which is primarily mediated by its target enzymes (cholinesterases) rather than the hepatic cytochrome P450 (CYP) system, reducing the potential for drug-drug interactions.[2] The elimination half-life is short, around 1.5 hours.[12] The development of a transdermal patch has significantly altered its pharmacokinetic profile, providing smoother, continuous drug delivery. The patch results in a much longer time to reach maximum concentration (Tmax of 8-14 hours) and a lower Cmax, which translates to similar efficacy as the oral form but with a significantly improved tolerability profile, particularly regarding gastrointestinal side effects.[2]
Donepezil
Donepezil is a selective and reversible inhibitor of AChE.[23] It is well-absorbed orally, with peak plasma concentrations achieved in 3 to 4 hours.[3][4] A defining characteristic of donepezil is its very long elimination half-life of approximately 70-80 hours, which allows for once-daily dosing.[3][23] It has a large apparent volume of distribution (around 12 L/kg) and is extensively bound to plasma proteins (~96%).[3] Metabolism occurs in the liver via CYP2D6 and CYP3A4 isoenzymes.[3] Its pharmacokinetics are linear and dose-proportional.[4][24]
Galantamine
Galantamine is a selective AChE inhibitor that also allosterically modulates nicotinic receptors. It is rapidly absorbed after oral administration, with a high bioavailability of about 90%.[5][16] Peak plasma concentrations are reached in approximately 1 hour for immediate-release formulations.[6] Galantamine has a relatively large volume of distribution (175 L) and low plasma protein binding (18%).[5][6] It is metabolized by CYP2D6 and CYP3A4 and has an elimination half-life of about 7 hours.[5][6][21]
Huperzine A
Huperzine A is a reversible AChE inhibitor. Following oral administration, it appears in the plasma within 5-10 minutes and reaches peak concentrations in about one hour.[7] Its pharmacokinetics fit a two-compartment model, showing a rapid distribution phase followed by a slower elimination phase, with an elimination half-life of about 12 hours.[7][8]
Physostigmine
Physostigmine is a reversible cholinesterase inhibitor with a very short intravenous half-life of about 22 minutes, attributed to its rapid and high clearance.[25] Its oral bioavailability is extremely low (around 2-3%) due to a significant first-pass effect.[13][26] However, transdermal administration improves bioavailability to 36% and extends the apparent half-life to 4.9 hours, allowing for more sustained plasma concentrations.[13]
Pyridostigmine
Pyridostigmine is a quaternary ammonium compound that inhibits cholinesterase. After oral administration, it reaches peak plasma concentrations in 1.7 to 3.2 hours.[9][10] It has a short elimination half-life of about 1.8 hours and a very low oral bioavailability of approximately 7.6%, which can lead to significant inter-individual variability in plasma concentrations.[9][15]
Neostigmine
Neostigmine is another quaternary ammonium cholinesterase inhibitor that is poorly absorbed from the gastrointestinal tract and is typically administered via injection.[11][19] Its volume of distribution is relatively small (0.12-1.4 L/kg), and it has low plasma protein binding (15-25%).[11][19] The elimination half-life is variable, ranging from 24 to 113 minutes, and it is primarily excreted in the urine.[11][19]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above generally follows a standardized clinical or preclinical workflow.
Human Pharmacokinetic Studies:
-
Study Design: Studies are often designed as single-dose or multiple-dose, crossover, or parallel-group trials. Participants are typically healthy volunteers or the target patient population.
-
Drug Administration: The drug is administered at a specified dose and route (e.g., oral tablet, intravenous infusion, transdermal patch). For oral drugs, administration is often after an overnight fast.
-
Sample Collection: Serial blood samples are collected at predetermined time points before and after drug administration. Samples are typically collected in tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and frozen until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are quantified using validated analytical methods. These are most commonly high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS or MS/MS), which provide high sensitivity and specificity.[1][7] For example, a GC-MS method was used for rivastigmine quantification,[1] while LC-MS/MS is common for Huperzine A.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM, Phoenix NLME) to calculate key parameters like AUC, Cmax, Tmax, t1/2, clearance, and volume of distribution.[18][20][24]
Enzyme Activity Assays: To assess the pharmacodynamic effect of these inhibitors, cholinesterase activity is measured in blood components. The Ellman method is a standard colorimetric assay used for this purpose.[27] This method measures the activity of AChE in erythrocytes and BuChE in plasma.[27][28]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: General workflow for a clinical pharmacokinetic study.
References
- 1. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of huperzine A following oral administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 16. Galantamine - Wikipedia [en.wikipedia.org]
- 17. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetic modeling and simulation of huperzine A in elderly Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Galantamine population pharmacokinetics in patients with Alzheimer's disease: modeling and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. medsafe.govt.nz [medsafe.govt.nz]
- 23. longdom.org [longdom.org]
- 24. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 28. Determination of cholinesterase in blood and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BuChE-IN-10: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of BuChE-IN-10, a butyrylcholinesterase inhibitor. The following procedures are based on best practices for hazardous waste management and information derived from safety data sheets for similar chemical compounds.
Hazard Identification and Assessment
Before handling this compound for disposal, it is essential to understand its potential hazards. Based on data for a closely related compound, BuChE-IN-2, the primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of aerosol formation, a suitable respirator should be used in a well-ventilated area or under a fume hood.[1]
Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][3] Include the date accumulation started and the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3]
-
Incompatible Materials: Do not mix this compound waste with strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
Step-by-Step Disposal Procedure
For Unused or Expired this compound:
-
Preparation: Ensure all necessary PPE is worn. Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
-
Transfer: Carefully transfer the neat (undiluted) this compound into the designated hazardous waste container. If the chemical is in a solvent, transfer the entire solution.
-
Container Sealing: Securely close the waste container. Do not overfill; leave at least 5-10% headspace to allow for vapor expansion.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[2]
For Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Collection: Place all solid waste contaminated with this compound into a designated, labeled hazardous waste bag or container.
-
Decontamination of Glassware: If glassware is to be reused, it must be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound. Collect the rinsate as hazardous waste.[2] Following the solvent rinse, wash with soap and water.
-
Disposal of Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container can be managed as non-hazardous solid waste, but labels should be defaced or removed.[4]
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1][2]
By adhering to these procedures, you ensure the safety of laboratory personnel and minimize the environmental impact of your research activities. Always consult your institution's specific waste disposal guidelines and the most current safety data sheet available.
References
Essential Safety and Operational Guide for Handling BuChE-IN-10
Hazard Identification and Risk Assessment
BuChE-IN-10 is a potent BuChE inhibitor.[2] Compounds in this class, more broadly known as cholinesterase inhibitors, can interfere with nerve function by preventing the breakdown of the neurotransmitter acetylcholine.[3][4] Overexposure can lead to a range of symptoms and requires strict adherence to safety protocols. Based on the data for BuChE-IN-2, the primary hazards are:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
It is crucial to handle this compound as a hazardous substance, taking precautions to avoid ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various tasks involving this compound. This is based on recommendations for handling hazardous drugs and chemicals.[5][6][7][8]
| Activity | Required Personal Protective Equipment |
| Unpacking/Receiving | Two pairs of chemotherapy-tested gloves (ASTM D6978).[6] |
| Weighing/Aliquoting (Powder) | Two pairs of chemotherapy-tested gloves, disposable gown, safety goggles with side-shields, and a suitable respirator.[1] Work should be conducted in a certified chemical fume hood or a containment ventilated enclosure. |
| Solution Preparation | Two pairs of chemotherapy-tested gloves, disposable gown, and safety goggles with side-shields.[1] |
| Administration/Handling | Two pairs of chemotherapy-tested gloves, disposable gown, and safety goggles.[5][7] |
| Waste Disposal | Two pairs of chemotherapy-tested gloves, disposable gown, and safety goggles.[7] |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves, disposable gown, safety goggles, and a respirator. A spill kit should be readily available.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are accessible and functioning correctly.[1]
-
All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
The work area should be clearly designated for hazardous compound handling.
2. Donning PPE:
-
Wash hands thoroughly before putting on PPE.[7]
-
Don a disposable gown, ensuring complete coverage.
-
Don the inner pair of gloves, tucking the gown cuffs underneath.
-
Don the outer pair of gloves, pulling them over the gown cuffs.
-
Don safety goggles and, if required, a respirator.
3. Handling the Compound:
-
Weighing: Use a containment balance or conduct weighing within a chemical fume hood. Use anti-static tools if necessary.
-
Dissolving: Add solvent to the powdered compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage for the powder is -20°C and -80°C for solutions.[2]
4. Doffing PPE:
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove safety goggles and respirator.
-
Wash hands thoroughly with soap and water.[7]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Used PPE (gloves, gowns), disposable labware, and any material contaminated with this compound should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the safety data sheet or label if available.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. BuChE-IN-2|2745118-93-6|MSDS [dcchemicals.com]
- 2. BuChE-IN-10_TargetMol [targetmol.com]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 9. corteva.in [corteva.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
